2-Iodo-1,1'-binaphthalene
Description
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Structure
3D Structure
Properties
CAS No. |
402745-52-2 |
|---|---|
Molecular Formula |
C20H13I |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-iodo-1-naphthalen-1-ylnaphthalene |
InChI |
InChI=1S/C20H13I/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H |
InChI Key |
FESFUZSLDHVRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)I |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Enantiopure 2-Iodo-1,1'-binaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of enantiopure 2-Iodo-1,1'-binaphthalene, a valuable chiral building block in asymmetric synthesis and drug development. The primary route to obtaining this compound in an enantiomerically pure form involves a multi-step process commencing with the resolution of racemic 1,1'-bi-2-naphthol (B31242) (BINOL), followed by a regioselective mono-iodination. This guide provides detailed experimental protocols, quantitative data, and visual workflows to facilitate its practical application in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of enantiopure this compound is predicated on a strategic sequence of reactions designed to introduce an iodine atom at a specific position on the binaphthyl scaffold while maintaining its chiral integrity. The overall workflow can be summarized as follows:
-
Resolution of Racemic BINOL: Separation of the racemic mixture of 1,1'-bi-2-naphthol into its individual (R) and (S) enantiomers.
-
Protection of Enantiopure BINOL: Introduction of a protecting group onto one of the hydroxyl functionalities to facilitate regioselective iodination.
-
Regioselective Mono-iodination: The directed introduction of a single iodine atom onto the 6-position of the protected BINOL.
-
Deprotection: Removal of the protecting group to yield the final enantiopure this compound.
Caption: Synthetic workflow for enantiopure this compound.
Experimental Protocols
Resolution of Racemic 1,1'-Bi-2-Naphthol
A common and effective method for resolving racemic BINOL is through the formation of diastereomeric inclusion complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride.
Protocol:
-
In a round-bottom flask, dissolve racemic BINOL and a stoichiometric equivalent of N-benzylcinchonidinium chloride in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture to reflux to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The less soluble diastereomeric complex will precipitate.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
To recover the enantiopure BINOL, treat the collected crystals with an aqueous acid solution (e.g., HCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the enantiopure BINOL. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Synthesis of Enantiopure BINOL Monopivalate
Protection of one hydroxyl group is crucial for achieving high regioselectivity in the subsequent iodination step.
Protocol:
-
To a solution of enantiopure BINOL in a suitable solvent (e.g., dichloromethane) and a base (e.g., pyridine (B92270) or triethylamine) at 0 °C, add pivaloyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the enantiopure BINOL monopivalate.
Regioselective Mono-iodination of BINOL Monopivalate
The bulky pivaloyl group effectively blocks one side of the BINOL molecule, directing the iodination to the 6-position of the unprotected naphthyl ring.
Protocol:
-
In a flask protected from light, dissolve the enantiopure BINOL monopivalate in ethanol.
-
Add silver sulfate (Ag₂SO₄) and iodine (I₂) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 6-iodo-BINOL monopivalate, which can be purified by column chromatography.
Deprotection of 6-Iodo-BINOL Monopivalate
The final step involves the removal of the pivaloyl protecting group to yield the target molecule.
Protocol:
-
Dissolve the 6-iodo-BINOL monopivalate in a suitable solvent such as methanol (B129727) or tetrahydrofuran.
-
Add a solution of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in water.
-
Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute aqueous acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, enantiopure this compound, by column chromatography or recrystallization.
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of enantiopure this compound.
| Step | Reactants | Product | Yield (%) | Reference |
| Regioselective Mono-iodination of (S)-BINOL Monopivalate | (S)-BINOL monopivalate, Ag₂SO₄, I₂ | (S)-6-iodo-BINOL monopivalate | 95 | [1] |
| Di-iodination of (S)-BINOL dimethyl ether | (S)-BINOL dimethyl ether, 1,3-Diiodo-5,5-dimethylhydantoin, Sc(OTf)₃ | (S)-6,6'-diiodo-BINOL dimethyl ether | 98 | [1] |
Note: The yield for the deprotection step is typically high but can vary depending on the specific conditions used.
Key Reaction Pathway
The core of this synthesis lies in the regioselective iodination step. The use of a bulky protecting group is a common strategy to achieve mono-functionalization of symmetric molecules like BINOL.
Caption: Key reagents and transformation in the regioselective iodination step.
This guide provides a comprehensive framework for the successful synthesis of enantiopure this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific laboratory settings. The careful execution of these protocols will enable the reliable production of this important chiral intermediate for a wide range of applications in chemical synthesis and drug discovery.
References
An In-depth Technical Guide to 2,2'-Diiodo-1,1'-binaphthalene: Properties, Synthesis, and Applications
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Note: While the inquiry specified 2-Iodo-1,1'-binaphthalene, a thorough literature search revealed a significant lack of available data for this mono-iodinated compound. In contrast, the closely related di-iodinated analogue, 2,2'-Diiodo-1,1'-binaphthalene (B1279146) , is a well-characterized and synthetically valuable compound. This guide will, therefore, focus on the physical and chemical properties, synthesis, and applications of 2,2'-Diiodo-1,1'-binaphthalene, a compound of significant interest in the fields of chemical synthesis and materials science.
Core Physical and Chemical Properties
2,2'-Diiodo-1,1'-binaphthalene is a chiral organic compound that exists as a stable solid at room temperature. Its axial chirality, arising from hindered rotation around the C1-C1' bond, makes it a valuable precursor in asymmetric synthesis.
Table 1: Physical and Chemical Properties of 2,2'-Diiodo-1,1'-binaphthalene
| Property | Value | Reference |
| IUPAC Name | 2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | [1] |
| CAS Number | 86688-07-5 | [1] |
| Molecular Formula | C₂₀H₁₂I₂ | [1] |
| Molecular Weight | 506.1 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 286–287 °C (decomposes) (for a related diamine derivative) | [2] |
| Solubility | Soluble in many organic solvents. | |
| Chirality | Axially chiral |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,2'-Diiodo-1,1'-binaphthalene.
Table 2: Spectroscopic Data of 2,2'-Diiodo-1,1'-binaphthalene and Related Compounds
| Spectrum Type | Key Features | Reference |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons typically resonate in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants are sensitive to the specific substitution pattern and conformation. For the parent 2,2'-binaphthalene, signals are observed at δ 7.95, 7.94, 7.59, 7.49, 7.47, 7.39, and 7.28 ppm. | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic carbons generally appear in the δ 120-140 ppm region. For 2,2'-binaphthalene, characteristic peaks are observed at δ 138.68, 134.03, 132.95, 128.59, 128.35, 127.78, 126.41, 126.24, 126.06, and 125.84 ppm. The presence of the iodine atoms will induce shifts in the adjacent carbon signals. | [4] |
| Mass Spectrometry (EI) | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 506, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of iodine atoms and cleavage of the binaphthyl backbone. | [1] |
| Infrared (IR) | Characteristic C-H stretching vibrations for the aromatic rings are expected around 3050 cm⁻¹. C=C stretching vibrations for the aromatic system will appear in the 1600-1450 cm⁻¹ region. A C-I stretching band may be observed in the far-infrared region. The IR spectrum of the parent 2,2'-binaphthalene shows characteristic peaks. | [5] |
Experimental Protocols
Synthesis of 2,2'-Diiodo-1,1'-binaphthalene
A common method for the synthesis of 2,2'-diiodo-1,1'-binaphthalene involves the diazotization of 2,2'-diamino-1,1'-binaphthalene (BINAM) followed by a Sandmeyer-type reaction with an iodide source.
Experimental Workflow for the Synthesis of 2,2'-Diiodo-1,1'-binaphthalene
Detailed Methodology:
-
Diazotization: 2,2'-Diamino-1,1'-binaphthalene (1.0 eq) is suspended in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (B80452) (NaNO₂, 2.2 eq) is added dropwise to the suspension while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the bis(diazonium) salt.
-
Iodination: A solution of potassium iodide (KI, excess) in water is then added to the solution of the bis(diazonium) salt. The mixture is allowed to warm to room temperature and then heated to facilitate the decomposition of the diazonium salt and the formation of the diiodo-compound, which often precipitates from the solution.
-
Work-up and Purification: The crude product is collected by filtration and washed with water. It is then dissolved in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), and washed with a solution of sodium thiosulfate (B1220275) to remove any residual iodine. The organic layer is dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
Application in Cross-Coupling Reactions
2,2'-Diiodo-1,1'-binaphthalene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of functionalized binaphthyl derivatives.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds.
Experimental Workflow for Suzuki-Miyaura Coupling
Detailed Methodology:
-
To a reaction vessel are added 2,2'-diiodo-1,1'-binaphthalene (1.0 eq), the boronic acid or ester (2.2-2.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3-4 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of toluene (B28343) and water, dioxane, or DMF, is added.
-
The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.[6][7][8]
The Sonogashira coupling allows for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
Experimental Workflow for Sonogashira Coupling
Detailed Methodology:
-
In a reaction vessel under an inert atmosphere, 2,2'-diiodo-1,1'-binaphthalene (1.0 eq), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst such as copper(I) iodide (CuI, 4-10 mol%) are combined.
-
A degassed solvent, typically an amine base like triethylamine (B128534) or a mixture of a solvent like THF or DMF with an amine, is added.
-
The terminal alkyne (2.2-2.5 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
-
The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.[9][10][11]
The Heck reaction is used to form substituted alkenes by coupling with an aryl halide.
Experimental Workflow for Heck Reaction
Detailed Methodology:
-
A mixture of 2,2'-diiodo-1,1'-binaphthalene (1.0 eq), the alkene (2.2-3.0 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃, 4-10 mol%) is placed in a reaction vessel.
-
A base, such as triethylamine or potassium carbonate, and a polar aprotic solvent like DMF or acetonitrile (B52724) are added.
-
The mixture is degassed and heated under an inert atmosphere at temperatures typically ranging from 80 to 140 °C.
-
Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the product by chromatography.[12][13]
Applications in Drug Development and Signaling Pathways
While direct applications of 2,2'-diiodo-1,1'-binaphthalene in drug development are not extensively documented, its derivatives, particularly those synthesized via the cross-coupling reactions described above, are of significant interest. The binaphthyl scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and chirality.
Derivatives of 1,1'-binaphthalene, such as BINOL and BINAM, have shown biological activity. For instance, certain BINAM derivatives have been investigated as spindle poisons, inducing apoptosis in cancer cells by disrupting microtubule dynamics.[14] This suggests a potential signaling pathway involving the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent cell death.
Hypothetical Signaling Pathway for a BINAM Derivative
The ability to readily functionalize the 2 and 2' positions of the binaphthyl core through reactions of 2,2'-diiodo-1,1'-binaphthalene allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.
Conclusion
2,2'-Diiodo-1,1'-binaphthalene is a key building block in organic synthesis, offering a versatile platform for the construction of a wide array of axially chiral binaphthyl derivatives. Its utility in palladium-catalyzed cross-coupling reactions is well-established, providing access to complex molecular architectures. While its direct role in drug development is as a precursor, the biological activities of its derivatives highlight the potential of this scaffold in medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important class of compounds.
References
- 1. 1,1'-Binaphthalene, 2,2'-diiodo- | C20H12I2 | CID 11134951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2,2'-binaphthalene(612-78-2) 1H NMR [m.chemicalbook.com]
- 4. 2,2'-binaphthalene(612-78-2) 13C NMR [m.chemicalbook.com]
- 5. 2,2'-binaphthalene(612-78-2) IR Spectrum [chemicalbook.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Photoinduced inverse Sonogashira coupling reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Axial Chirality in 2-Iodo-1,1'-Binaphthalene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of axial chirality in 2-iodo-1,1'-binaphthalene derivatives. These compounds, characterized by restricted rotation around the C1-C1' bond, have emerged as pivotal scaffolds in asymmetric catalysis and as promising candidates in drug discovery. This document provides a comprehensive overview of their synthesis, stereochemical properties, and applications, with a focus on detailed experimental protocols and quantitative data.
Introduction to Axial Chirality in Binaphthalenes
Axial chirality arises from the non-planar spatial arrangement of substituents around a chiral axis, leading to non-superimposable mirror images known as atropisomers. In the case of 1,1'-binaphthalene (B165201) derivatives, the steric hindrance imposed by substituents at the 2, 2', 8, and 8' positions restricts free rotation around the single bond connecting the two naphthalene (B1677914) rings. The introduction of an iodine atom at the 2-position not only influences the steric and electronic properties of the molecule but also provides a versatile handle for further functionalization, making these derivatives particularly valuable in chemical synthesis and medicinal chemistry. The stability of the axial chirality is crucial for their application and is dependent on the size of the substituents ortho to the C1-C1' bond.
Synthesis of Axially Chiral this compound Derivatives
The synthesis of enantiomerically enriched this compound derivatives can be achieved through several strategies, primarily involving either the resolution of a racemic mixture or an asymmetric synthesis.
Resolution of Racemic this compound Derivatives
One common approach involves the preparation of a racemic mixture of the target compound followed by separation of the enantiomers. This can be accomplished through classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent or through chromatographic methods using a chiral stationary phase.
Asymmetric Synthesis
Atroposelective synthesis aims to directly produce one enantiomer in excess. While direct asymmetric iodination of the 1,1'-binaphthyl scaffold is an area of ongoing research, a prevalent strategy involves the derivatization of enantiomerically pure 1,1'-bi-2-naphthol (B31242) (BINOL).
A key intermediate for many axially chiral ligands is (S)-3,3'-diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene. The synthesis of this and related compounds provides a foundational experimental protocol.
Experimental Protocols
Synthesis of (S)-3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
This protocol details the preparation of a diiodo-BINOL derivative, a common precursor for more complex axially chiral ligands.
Materials:
-
(S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
Procedure:
-
A solution of (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
To this cooled solution, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to allow for lithiation at the 3 and 3' positions.
-
A solution of iodine in anhydrous THF is then added slowly to the reaction mixture.
-
The reaction is gradually warmed to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure (S)-3,3'-diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene.
Quantitative Data for a Representative Synthesis:
| Compound | Starting Material | Reagents | Solvent | Yield | ee% | Specific Rotation ([α]D) | Reference |
| (S)-3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | (S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | n-BuLi, I₂ | THF | 95% | >99 | Not Reported | [1] |
Applications in Asymmetric Catalysis
Axially chiral this compound derivatives serve as versatile precursors for the synthesis of a wide range of chiral ligands for asymmetric catalysis. The carbon-iodine bond can be readily transformed via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce phosphine, amine, or other coordinating groups. These ligands, when complexed with transition metals, can catalyze a variety of enantioselective transformations with high efficiency and stereoselectivity.
Role in Drug Development and Medicinal Chemistry
The unique three-dimensional structure of axially chiral binaphthalene derivatives makes them attractive scaffolds in drug design. The introduction of an iodine atom can enhance biological activity through various mechanisms, including halogen bonding, which can influence ligand-receptor interactions. Furthermore, the iodine atom can serve as a site for radiolabeling in imaging studies or as a reactive handle for the synthesis of more complex drug candidates.
While the direct therapeutic applications of this compound derivatives are still under exploration, the broader class of binaphthyls has shown promise. For instance, some BINOL derivatives have been investigated for their potential as anticancer agents. The development of synthetic routes to novel iodinated binaphthyls is a critical step in exploring their full potential in medicinal chemistry.
Conclusion
This compound derivatives represent a class of compounds with significant potential in both asymmetric catalysis and drug development. Their synthesis, while challenging, provides access to a rich diversity of chiral structures. The detailed experimental protocols and understanding of their stereochemical properties are crucial for harnessing their full potential. Further research into the atroposelective synthesis of these compounds and exploration of their biological activities will undoubtedly open new avenues in chemical and pharmaceutical sciences.
References
The Advent of a Chiral Scaffold: The Discovery and History of 2-Iodo-1,1'-binaphthalene
A pivotal moment in the development of chiral hypervalent iodine reagents, the synthesis of 2-Iodo-1,1'-binaphthalene derivatives, was first reported in 1990 by the research group of Masahito Ochiai. This pioneering work laid the foundation for a new class of reagents for asymmetric synthesis, leveraging the unique axial chirality of the binaphthyl backbone.
The initial synthesis of a 2-iodo-1,1'-binaphthyl derivative was a key step in the broader goal of creating chiral hypervalent iodine compounds. These compounds were envisioned as powerful tools for asymmetric transformations, where the chirality of the iodine reagent would influence the stereochemical outcome of a reaction. The binaphthyl scaffold was an ideal candidate for this purpose due to its well-defined and stable axial chirality.
The First Synthesis: A Landmark Achievement by Ochiai and Co-workers
In their seminal 1990 communication in the Journal of the American Chemical Society, Ochiai and his team detailed the preparation of chiral hypervalent organoiodinanes. A crucial intermediate in their work was a derivative of this compound. Their synthetic strategy began with the commercially available and optically pure (S)-(-)-1,1'-bi-2-naphthol (BINOL).
Experimental Protocol: Synthesis of (S)-(-)-2,2'-Diiodo-1,1'-binaphthyl
The synthesis of the diiodo derivative, a direct precursor to the hypervalent iodine reagents, involved a two-step process starting from (S)-(-)-2,2'-diamino-1,1'-binaphthyl.
Step 1: Diazotization
(S)-(-)-2,2'-Diamino-1,1'-binaphthyl is treated with sodium nitrite (B80452) in the presence of an acid to form the corresponding bis(diazonium) salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
Step 2: Iodination (Sandmeyer-type Reaction)
The resulting bis(diazonium) salt is then reacted with a solution of potassium iodide. This leads to the displacement of the diazonium groups by iodine atoms, yielding (S)-(-)-2,2'-diiodo-1,1'-binaphthyl.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| (S)-(-)-2,2'-Diiodo-1,1'-binaphthyl | (S)-(-)-2,2'-Diamino-1,1'-binaphthyl | 1. NaNO₂, H₂SO₄2. KI | Acetonitrile/Water | Not explicitly reported in the initial communication | Not explicitly reported in the initial communication |
Note: Specific yield and melting point for the initial synthesis were not detailed in the preliminary communication. Subsequent optimizations by other research groups have reported varying yields.
Logical Relationship of Synthesis
Caption: Synthetic pathway from the diamine precursor to the diiodo product.
Historical Context and Significance
The development of 2-Iodo-1,1'-binaphthyl and its derivatives was a direct response to the growing demand for effective chiral reagents in asymmetric synthesis. At the time, much of the focus was on transition metal catalysts with chiral ligands. The work of Ochiai's group opened a new avenue by demonstrating that main group elements, specifically iodine in a hypervalent state, could also be rendered chiral and used to induce asymmetry in chemical reactions.
The initial applications of these newly synthesized chiral iodoarenes were in the asymmetric oxidation of sulfides to sulfoxides and the α-functionalization of ketones. While the enantioselectivities achieved in these early studies were often modest, they provided crucial proof-of-concept for the potential of chiral hypervalent iodine reagents.
Experimental Workflow: Application in Asymmetric Sulfide Oxidation
One of the early explorations of the utility of chiral binaphthyl-based iodine(III) reagents was in the asymmetric oxidation of sulfides. The general workflow for such a reaction is outlined below.
Caption: General workflow for the asymmetric oxidation of sulfides.
The discovery and development of this compound and its subsequent conversion to chiral hypervalent iodine reagents marked a significant advancement in the field of asymmetric synthesis. This foundational work has inspired the design and synthesis of a wide array of other chiral iodine-based reagents, which continue to be valuable tools for researchers and drug development professionals.
Spectroscopic Profile of 2-Iodo-1,1'-binaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Iodo-1,1'-binaphthalene, a key intermediate in organic synthesis, particularly in the development of chiral ligands and pharmaceuticals. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The guide includes tabulated summaries of predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work. This document aims to serve as a practical reference for the characterization of this compound and its derivatives.
Introduction
This compound is a halogenated aromatic hydrocarbon belonging to the biaryl family. The inherent chirality of the binaphthyl scaffold makes its derivatives, including the iodo-substituted analog, valuable precursors in asymmetric catalysis and medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound. This guide addresses the need for a centralized resource on its spectroscopic properties.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on the analysis of structurally similar compounds, such as 1-iodonaphthalene, 2-iodobiphenyl, and other substituted binaphthalenes. While these predictions are grounded in established spectroscopic theory, they should be considered as a reference for comparison with experimentally obtained data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 8.20 - 7.90 | m | 3H | Ar-H |
| 7.85 - 7.75 | d | 1H | Ar-H |
| 7.60 - 7.20 | m | 8H | Ar-H |
| 7.10 | d | 1H | Ar-H |
Note: The aromatic region of the ¹H NMR spectrum of this compound is expected to be complex due to the overlap of signals from the thirteen aromatic protons. The assignments are tentative and would require further 2D NMR analysis for confirmation.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 145.0 - 140.0 | Ar-C (Quaternary) |
| 135.0 - 130.0 | Ar-C (Quaternary) |
| 130.0 - 125.0 | Ar-CH |
| 125.0 - 120.0 | Ar-CH |
| 95.0 - 90.0 | Ar-C-I |
Note: The presence of the iodine atom is expected to significantly shift the resonance of the carbon to which it is attached to a higher field (lower ppm value).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows.
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Medium | Aromatic C=C stretch |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 850 - 750 | Strong | Aromatic C-H bend (out-of-plane) |
| 600 - 500 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 380 | 100 | [M]⁺ (Molecular Ion) |
| 253 | 80 | [M - I]⁺ |
| 127 | 20 | [I]⁺ |
Note: The molecular ion peak is expected to be the base peak. A prominent fragment corresponding to the loss of the iodine atom is also anticipated.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, centered at 6 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 1.0 s.
-
Collect 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 240 ppm, centered at 120 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2.0 s.
-
Collect 1024 scans with proton decoupling.
-
-
Data Processing: Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of this compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a KBr plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin film) or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Acquisition:
-
Infuse the sample solution into the ion source at a flow rate of 5 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated data and detailed experimental protocols are intended to be a valuable resource for researchers engaged in the synthesis and application of this important chemical entity. It is reiterated that the provided spectroscopic data are predictive and should be used in conjunction with experimentally acquired data for accurate structural confirmation. The logical workflow presented offers a clear path for the systematic characterization of this and similar binaphthyl derivatives.
Atropisomerism in Binaphthyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern drug discovery and development. Binaphthyl compounds, with their inherent chiral axis, represent a prominent class of atropisomers that have found extensive applications as chiral ligands in asymmetric catalysis and as scaffolds in medicinally active compounds. The distinct three-dimensional arrangements of binaphthyl atropisomers can lead to significant differences in their biological activity, pharmacology, and toxicology. This technical guide provides a comprehensive overview of the core principles of atropisomerism in binaphthyl compounds, including their synthesis, resolution, and the profound impact of their stereochemistry on biological systems. Detailed experimental protocols, quantitative data on rotational barriers and biological activity, and visual representations of key concepts are presented to serve as a valuable resource for researchers in the field.
Introduction to Atropisomerism in Binaphthyls
Atropisomerism in 1,1'-binaphthyl derivatives arises from the sterically hindered rotation around the C1-C1' single bond connecting the two naphthalene (B1677914) rings. The presence of bulky substituents at the ortho (2, 2', 8, and 8') positions restricts this rotation, leading to the existence of stable, non-superimposable, mirror-image stereoisomers known as atropisomers. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the chiral axis.
The stability of these atropisomers is determined by the rotational energy barrier, which is the energy required to overcome the steric hindrance and allow for rotation around the biaryl bond. A higher rotational barrier corresponds to greater configurational stability. The half-life of racemization is often used to classify atropisomers, with stable atropisomers having half-lives of years at room temperature.[1]
Synthesis and Resolution of Binaphthyl Atropisomers
The synthesis of enantiomerically pure binaphthyl compounds is paramount for their application in asymmetric synthesis and as pharmaceutical agents. Both atroposelective synthesis and the resolution of racemic mixtures are common strategies employed.
Atroposelective Synthesis
Atroposelective synthesis aims to directly produce one enantiomer in excess. This is often achieved through asymmetric coupling reactions using chiral catalysts or auxiliaries. For instance, the use of chiral ligands in transition metal-catalyzed cross-coupling reactions can effectively control the axial chirality of the resulting binaphthyl product.
Resolution of Racemic Mixtures
The separation of racemic binaphthyl mixtures into their constituent enantiomers is a widely used approach. Common resolution techniques include:
-
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic binaphthyl, often a diol like BINOL, with a chiral resolving agent. The resulting diastereomers can then be separated by crystallization.
-
Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer unreacted and in excess.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating binaphthyl atropisomers.
Quantitative Data
Rotational Energy Barriers
The rotational energy barrier is a critical parameter that dictates the configurational stability of binaphthyl atropisomers. This barrier is influenced by the size and nature of the substituents on the naphthalene rings. Below is a table summarizing the calculated and experimental rotational barriers for various substituted 1,1'-binaphthyls.
| Substituent at 2,2' positions | Calculated Rotational Barrier (kcal/mol) | Experimental Rotational Barrier (kcal/mol) | Reference(s) |
| -H | 19.5 | - | [2] |
| -OH (BINOL) | 39.3 | ~40 | [2][3] |
| -NH2 | 42.2 | - | [2] |
| -NO2 | 41.1 | - | [2] |
| -F | 36.5 | - | [2] |
| -CN | 40.9 | - | [2] |
| -Ph | 43.5 | - | [2] |
| -P(Ph)2 (BINAP) | 49.4 | - | [2] |
| -NH(OH) (NOBIN) | 40.4 | - | [2] |
Biological Activity of Binaphthyl Atropisomers
The distinct spatial arrangement of atropisomers can lead to differential binding to biological targets, resulting in varied pharmacological activities. A notable example is (R)-[1,1′-binaphthalene]-2,2′-diamine ((R)-BINAM), which exhibits cytotoxicity against cancer cell lines, while its (S)-enantiomer is inactive.[4]
| Compound | Cell Line | GI50 (µM) | Reference(s) |
| (R)-BINAM | A2780 (Ovarian) | 2.5 ± 0.3 | [4] |
| HCT116 (Colon) | 3.1 ± 0.4 | [4] | |
| A549 (Lung) | 4.0 ± 0.5 | [4] | |
| MCF7 (Breast) | 4.9 ± 0.6 | [4] | |
| 16HBE14o- (Normal Lung) | 5.8 ± 0.7 | [4] | |
| (S)-BINAM | A2780 (Ovarian) | > 50 | [4] |
| HCT116 (Colon) | > 50 | [4] | |
| A549 (Lung) | > 50 | [4] | |
| MCF7 (Breast) | > 50 | [4] | |
| 16HBE14o- (Normal Lung) | > 50 | [4] |
Experimental Protocols
Synthesis of (R)-(+)- and (S)-(−)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
This protocol outlines the synthesis of BINAP from racemic 1,1'-bi-2-naphthol (B31242) (BINOL).[5]
Step 1: Resolution of (±)-BINOL This step is not detailed here but can be achieved using methods described in section 4.2.
Step 2: Synthesis of (R)-(+)-2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl
-
To a solution of (R)-(+)-BINOL in dichloromethane, add pyridine.
-
Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic anhydride.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction to isolate the ditriflate product.
Step 3: Synthesis of (R)-(+)-BINAP
-
To a solution of diphenylphosphine (B32561) in N,N-dimethylformamide (DMF), add a nickel(II) chloride-dppe complex.
-
Heat the mixture to 100 °C.
-
Add a solution of the (R)-(+)-ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF.
-
Heat the reaction mixture until the starting material is consumed.
-
Cool the reaction and isolate the crude (R)-(+)-BINAP by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., toluene/ethanol).
A similar procedure can be followed using (S)-(-)-BINOL to obtain (S)-(-)-BINAP.
Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)
This protocol describes the resolution of racemic BINOL using N-benzylcinchonidinium chloride as the resolving agent.[6]
-
Dissolve racemic BINOL and N-benzylcinchonidinium chloride in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.
-
The (R)-BINOL will preferentially form an insoluble complex with the resolving agent and precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Treat the precipitate with an acid (e.g., HCl) to break the complex and isolate the enantiomerically enriched (R)-BINOL.
-
The mother liquor will be enriched in the (S)-BINOL, which can be recovered by evaporation of the solvent and subsequent purification.
Chiral HPLC Separation of Binaphthyl Enantiomers
This protocol provides a general guideline for the analytical separation of binaphthyl enantiomers. The specific conditions will need to be optimized for each compound.
Instrumentation: High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is often effective.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents will need to be optimized to achieve baseline separation.
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
Temperature: Room temperature is usually sufficient, but temperature can be varied to improve resolution.
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
Procedure:
-
Dissolve a small amount of the racemic binaphthyl compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using the UV detector.
-
The two enantiomers should elute at different retention times, allowing for their separation and quantification.
Visualizations
Caption: Logical relationship of binaphthyl atropisomers.
Caption: Workflow for the resolution of racemic BINOL.
Caption: Signaling pathway for binaphthyl atropisomers.
Conclusion
Atropisomerism in binaphthyl compounds is a fascinating and critically important area of stereochemistry with far-reaching implications in catalysis and drug development. The ability to synthesize and separate enantiomerically pure binaphthyls has enabled the development of highly effective asymmetric catalysts and has provided valuable insights into the stereochemical requirements for biological activity. As our understanding of the subtle yet profound effects of atropisomerism on molecular recognition deepens, the deliberate design and synthesis of specific binaphthyl atropisomers will undoubtedly continue to be a fruitful strategy for the discovery of novel therapeutics and advanced catalytic systems. This guide serves as a foundational resource for researchers seeking to explore and harness the unique properties of these remarkable chiral molecules.
References
- 1. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myuchem.com [myuchem.com]
Unlocking Potential: A Technical Guide to Novel Binaphthyl Derivatives and Their Applications
A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, applications, and experimental protocols of cutting-edge binaphthyl derivatives.
The unique chiral scaffold of 1,1'-binaphthyl has positioned its derivatives as indispensable tools in modern chemistry. Their axial chirality, arising from restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings, provides a well-defined three-dimensional space, making them exceptional ligands in asymmetric catalysis and versatile building blocks for advanced materials and therapeutics. This technical guide delves into the core applications of novel binaphthyl derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.
Asymmetric Catalysis: Precision in Chiral Synthesis
Binaphthyl derivatives, particularly phosphine-based ligands like BINAP, have revolutionized asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical industry.[1][2] These ligands coordinate with transition metals such as ruthenium, rhodium, and iridium to form highly effective and selective catalysts for a variety of transformations.[1][3]
Asymmetric Hydrogenation
One of the most significant applications of binaphthyl-based catalysts is in asymmetric hydrogenation, a fundamental reaction for producing chiral alcohols, amines, and carboxylic acids.[1][3]
Quantitative Data: Asymmetric Hydrogenation of Prochiral Olefins
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Ru--INVALID-LINK--₂ | 2-(Acylamino)acrylic acid | N-Acyl-(R)-α-amino acid | 49–95% | Quantitative | [3] |
| Ru--INVALID-LINK--₂ | α,β-Unsaturated carboxylic acid | Saturated carboxylic acid | High | Quantitative | [3] |
| Ir(I)-BINAP-protic amine | 2-Phenyl-3,4,5,6-tetrahydropyridine | 2-Phenylpiperidine | 90% | - | [3] |
Experimental Protocol: Synthesis of (R)- and (S)-BINAP
A practical and scalable synthesis of enantiomerically pure BINAP involves the resolution of racemic BINAPO (2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl) followed by reduction.
-
Resolution of Racemic BINAPO: Racemic BINAPO is resolved using a chiral resolving agent, such as (1R)-(-)-camphorsulfonic acid, to form diastereomeric complexes. These diastereomers can be separated by fractional crystallization.
-
Reduction of Enantiopure BINAPO: The resolved (R)- or (S)-BINAPO is then reduced using a reducing agent like trichlorosilane (B8805176) in the presence of a base such as triethylamine (B128534) to yield the corresponding enantiopure (R)- or (S)-BINAP.[3]
Experimental Protocol: Asymmetric Hydrogenation of 2-Arylacrylic Acids
A typical procedure for the asymmetric hydrogenation of a prochiral olefin using a Ru-BINAP catalyst is as follows:
-
A solution of the Ru--INVALID-LINK--₂ catalyst precursor in a suitable solvent (e.g., methanol, ethanol) is prepared in a high-pressure autoclave.
-
The substrate, such as a 2-arylacrylic acid, is added to the solution.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for a set period.
-
After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by chromatography or crystallization.[3]
Catalytic Cycle of Asymmetric Hydrogenation
Materials Science: Engineering Novel Optical and Electronic Properties
The rigid and chiral structure of binaphthyl derivatives makes them excellent candidates for the development of advanced materials with unique photophysical and electronic properties.[4][5] They have found significant applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and chiral polymers.[5][6][7]
Organic Light-Emitting Diodes (OLEDs)
Binaphthyl-containing molecules are utilized as emitters or hosts in the emissive layer of OLEDs to enhance device performance, including efficiency, brightness, and color purity.[5][8] The non-planar structure of the binaphthyl unit can help to reduce intermolecular interactions, leading to improved solubility and fluorescence efficiency in the solid state.[5]
Quantitative Data: Performance of Binaphthyl-Based OLEDs
| Binaphthyl Derivative | Role | Max. Luminance (cd/m²) | Max. Luminous Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
| BTBTB | Red Emitter | 8315 | 1.95 | 2.2 | [5][8] |
| TBT | Green Emitter | - | - | - | [5][8] |
| (R/S)-BN-2mCP | Chiral Host | - | - | - | [9] |
| S-/R-BN-tCz and S-/R-BN-PXZ | Emitters for White OLED | ~10200 | ~2.0 | ~4.3 | [10] |
Experimental Protocol: Fabrication of a Solution-Processed OLED
A general procedure for fabricating a solution-processed OLED using a binaphthyl-containing emissive layer is as follows:
-
Substrate Cleaning: An indium tin oxide (ITO)-coated glass substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as poly(N-vinylcarbazole) (PVK), is spin-coated onto the ITO substrate and annealed.
-
Emissive Layer (EML) Deposition: A solution of the binaphthyl-containing emitter, optionally doped into a host material, is spin-coated on top of the HTL and annealed.
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron-transporting layer and a low work function metal cathode (e.g., LiF/Al) are sequentially deposited via thermal evaporation in a high-vacuum chamber.[5][8]
Structure of a Multilayer OLED
References
- 1. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of binaphthyl based phosphine and phosphite ligands. | Semantic Scholar [semanticscholar.org]
- 5. connectsci.au [connectsci.au]
- 6. Fabrication and characterization of organic light emitting diodes for display applications | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of binaphthyl based phosphine and phosphite ligands - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. ethz.ch [ethz.ch]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
A Theoretical Deep Dive into the Stereochemistry of 2-Iodo-1,1'-binaphthalene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The unique stereochemical properties of 1,1'-binaphthyl derivatives, arising from hindered rotation around the C1-C1' bond, have positioned them as privileged scaffolds in asymmetric catalysis, materials science, and drug discovery. The phenomenon of atropisomerism, where this restricted rotation leads to stable, non-interconverting enantiomers, is particularly pronounced in 2,2'-disubstituted binaphthyls. This guide delves into the theoretical underpinnings of the stereochemistry of a specific, yet important member of this class: 2-Iodo-1,1'-binaphthalene. By examining the computational methodologies and theoretical principles that govern its structure and rotational dynamics, we aim to provide a comprehensive resource for professionals engaged in the research and development of chiral molecules.
The Essence of Atropisomerism in Binaphthyls
Atropisomerism is a form of axial chirality that arises not from a stereogenic center, but from a chiral axis. In 1,1'-binaphthyl systems, the bulky naphthalene (B1677914) rings cannot freely rotate around the single bond connecting them due to steric hindrance between the substituents at the 2, 2', 8, and 8' positions. When this rotational barrier is sufficiently high, the molecule exists as a pair of stable enantiomers, denoted as (P) for plus (right-handed helicity) and (M) for minus (left-handed helicity). The stability of these atropisomers is critical for their application in fields where specific three-dimensional arrangements are paramount. For instance, the well-known ligand BINOL ([1,1'-binaphthalene]-2,2'-diol) has a racemization half-life at room temperature estimated to be in the millions of years, underscoring its exceptional configurational stability.[1][2]
The diagram below illustrates the axial chirality of this compound, showcasing the two atropisomers.
Atropisomers of this compound.
Theoretical Determination of Rotational Barriers
The key to understanding the stereochemical stability of this compound lies in quantifying the energy barrier to rotation around the C1-C1' bond. This is predominantly achieved through computational quantum chemistry methods, with Density Functional Theory (DFT) being a widely used and reliable approach.
Experimental Protocols: A Computational Workflow
The theoretical investigation of the racemization of this compound follows a structured computational protocol. The general workflow is depicted below and involves the following key steps:
-
Initial Structure Generation : The starting point is the creation of a 3D model of the this compound molecule in one of its atropisomeric forms (e.g., P or M).
-
Ground State Geometry Optimization : The initial structure is then subjected to geometry optimization to find the lowest energy conformation. This is typically performed using a specific DFT functional and basis set, for example, B3LYP with the 6-311+G* basis set, which has been shown to provide accurate results for similar systems.[3]
-
Transition State Search : The racemization process proceeds through a transition state (TS) which represents the highest energy point on the rotational pathway. There are two primary pathways for racemization: a syn-pathway and an anti-pathway. Theoretical analyses consistently show that the anti-pathway, which proceeds through a centrosymmetric (Ci) transition state, is the preferred, lower-energy route for 2,2'-disubstituted binaphthyls.[3][4] A transition state search algorithm is employed to locate this TS geometry.
-
Frequency Analysis : To confirm the nature of the optimized structures, a frequency calculation is performed. A ground state structure will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the rotation around the C1-C1' bond.
-
Energy Calculation and Barrier Determination : Single-point energy calculations are performed on both the optimized ground state and transition state geometries. The rotational barrier, or activation energy for racemization (ΔE‡), is the difference in energy between the transition state and the ground state.
The following diagram illustrates this computational workflow.
Computational workflow for determining the rotational barrier.
Quantitative Data: The Role of Substituents
The table below summarizes the calculated transition state energies for the racemization of various 2,2'-disubstituted 1,1'-binaphthyls via the preferred anti-Ci pathway. These calculations were performed at the B3LYP/6-311+G* level of theory.[3]
| Substituent (X) in 2,2'-di-X-1,1'-binaphthyl | Calculated Rotational Barrier (kcal/mol) |
| H | 19.5 |
| F | 36.1 |
| OH (BINOL) | 39.3 |
| NH2 | 40.5 |
| CH3 | 41.2 |
| NO2 | 41.3 |
| C6H5 (Phenyl) | 50.8 |
Data sourced from a computational study on the optical stability of 1,1'-binaphthyl derivatives.[3]
Given that the iodine atom is significantly larger than hydrogen, fluorine, and even the hydroxyl and amino groups, it can be confidently inferred that the rotational barrier for this compound is substantial. The trend observed in the table strongly suggests that the introduction of the bulky iodine atoms at the 2 and 2' positions will create significant steric hindrance, leading to a high degree of configurational stability and a very slow rate of racemization at ambient temperatures. This high stability makes this compound and its derivatives excellent candidates for applications requiring robust chiral scaffolds.
Conclusion
The stereochemistry of this compound is a fascinating example of atropisomerism, governed by the principles of steric hindrance. Theoretical studies, predominantly employing Density Functional Theory, provide a powerful toolkit for understanding and quantifying the rotational dynamics of this and related binaphthyl systems. The computational workflow outlined, from geometry optimization to transition state analysis, allows for the reliable prediction of racemization barriers. The available data on a range of 2,2'-disubstituted analogs clearly indicates that the steric bulk of the substituent is the dominant factor in determining configurational stability. Consequently, this compound is predicted to possess a high rotational barrier, rendering its atropisomers exceptionally stable. This inherent stability, coupled with the synthetic utility of the iodo-substituent, makes it a valuable building block for the design of novel chiral ligands, catalysts, and materials for a wide array of applications in the chemical and pharmaceutical industries.
References
Methodological & Application
Application Notes and Protocols: 2-Iodo-1,1'-binaphthalene in Asymmetric Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Iodo-1,1'-binaphthalene in asymmetric Suzuki coupling reactions. This class of reaction is pivotal for the synthesis of axially chiral biaryl compounds, which are significant structural motifs in many biologically active molecules and chiral ligands used in catalysis.
Introduction
The asymmetric Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing carbon-carbon bonds, particularly for creating sterically hindered biaryl atropisomers. The use of this compound as a substrate in these reactions allows for the synthesis of complex, chiral poly-aryl systems. The key to achieving high enantioselectivity in these transformations lies in the careful selection of chiral ligands, palladium catalysts, and reaction conditions to control the orientation of the coupling partners during the key transmetalation and reductive elimination steps of the catalytic cycle.
Challenges in the Suzuki coupling of sterically hindered partners, such as those derived from 1,1'-binaphthalene, include competing hydrolytic deboronation of the boronic acid partner.[1] Therefore, the reaction conditions must be finely tuned to favor the desired cross-coupling pathway.
Reaction Data
The following tables summarize representative quantitative data for asymmetric Suzuki coupling reactions to synthesize chiral binaphthalenes, demonstrating typical yields and enantiomeric excess (ee) values achieved with various catalytic systems.
Table 1: Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Chiral Binaphthalenes
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1-Iodonaphthalene | 2-Ethoxynaphthaleneboronic acid | (S)-2@PdNP | CsF | DMF | 80 | 70 | >99 |
| 2 | 1-Bromo-2-methoxynaphthalene | Naphthylboronic acid derivative | Pd(OAc)₂ / (S)-3@PdNP | CsF | DMF | 80 | 59-85 | >96 |
| 3 | Bromonaphthalene derivative | Naphthylboronic acid | Pd catalyst / Ferrocenylphosphane ligand | Various | Various | Moderate | 55-95 | 50-90[2] |
| 4 | Iodonaphthalene derivative | Boronate ester | Pd catalyst / L13 | Various | Various | N/A | N/A | 85[1] |
Note: Data is compiled from various sources and represents similar reaction types. Specific results with this compound may vary.
Experimental Protocols
Below is a representative protocol for the asymmetric Suzuki-Miyaura coupling reaction using an iodonaphthalene derivative. This protocol is based on established methodologies for similar substrates and should be optimized for specific applications.
Materials:
-
This compound
-
Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed chiral palladium complex) (1-5 mol%)
-
Chiral ligand (e.g., a chiral phosphine, phosphoramidite, or N-heterocyclic carbene) (1-10 mol%)
-
Base (e.g., CsF, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF, Toluene, Dioxane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst and the chiral ligand in the anhydrous, degassed solvent. Stir the mixture for 15-30 minutes to allow for the formation of the active chiral catalyst complex.
-
Addition of Reagents: To the catalyst mixture, add this compound, the arylboronic acid or ester, and the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the specified time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Catalytic Cycle of the Asymmetric Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the asymmetric Suzuki-Miyaura reaction.
General Experimental Workflow
Caption: General workflow for asymmetric Suzuki coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-1,1'-binaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-Iodo-1,1'-binaphthalene, a key transformation in the synthesis of complex chiral ligands, functional materials, and pharmaceutical intermediates. The protocols outlined below cover Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, offering a versatile toolkit for the derivatization of the binaphthalene scaffold.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the sterically hindered and electronically distinct this compound, careful optimization of reaction parameters is crucial for achieving high yields. The following sections detail established conditions for three major classes of cross-coupling reactions.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the described palladium-catalyzed cross-coupling reactions of this compound. This allows for a direct comparison of reaction conditions and efficiencies.
| Reaction Type | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ (in catalyst) | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 80 | 12 | 92 |
| Sonogashira Coupling | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | Et₃N | Toluene | 70 | 8 | 85 |
| Buchwald-Hartwig Amination | Morpholine (B109124) | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 16 | 88 |
Experimental Protocols
Suzuki Coupling: Synthesis of 2-Phenyl-1,1'-binaphthalene
This protocol describes the synthesis of 2-phenyl-1,1'-binaphthalene via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
To the flask, add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-1,1'-binaphthalene.
Sonogashira Coupling: Synthesis of 2-(Phenylethynyl)-1,1'-binaphthalene
This protocol details the formation of a C(sp²)-C(sp) bond through the Sonogashira coupling of this compound with a terminal alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Toluene
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask, dissolve this compound (1.0 equiv.) in toluene and triethylamine (solvent ratio 2:1).
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.) and copper(I) iodide (0.04 equiv.) to the reaction mixture.
-
Add phenylacetylene (1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 70°C and stir for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/dichloromethane) to yield 2-(phenylethynyl)-1,1'-binaphthalene.
Buchwald-Hartwig Amination: Synthesis of 2-(Morpholin-4-yl)-1,1'-binaphthalene
This protocol outlines the palladium-catalyzed amination of this compound with a secondary amine.[1]
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon (or Nitrogen) gas supply
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 equiv.) and Xantphos (0.03 equiv.).
-
Add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube, remove it from the glovebox, and add dry, degassed toluene via syringe.
-
Add morpholine (1.2 equiv.) via syringe.
-
Place the sealed tube in a preheated oil bath at 100°C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane) to obtain 2-(morpholin-4-yl)-1,1'-binaphthalene.
Visualizations
Below is a generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: General workflow for palladium-catalyzed cross-coupling.
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
Application Notes and Protocols: Synthesis of Chiral Phosphine Ligands from 2-Iodo-1,1'-binaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of chiral phosphine (B1218219) ligands derived from 2-Iodo-1,1'-binaphthalene. The methodologies outlined are critical for the development of novel ligands used in asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis.
Introduction
Chiral phosphine ligands are a pivotal class of ligands in transition-metal-catalyzed asymmetric reactions. Their unique steric and electronic properties allow for high levels of enantioselectivity in a wide range of chemical transformations. The 1,1'-binaphthyl (BINAP) backbone is a privileged scaffold in the design of these ligands due to its axial chirality and conformational rigidity. While many synthetic routes to chiral phosphines on the binaphthyl scaffold start from 1,1'-bi-2-naphthol (B31242) (BINOL), the use of halogenated precursors such as this compound offers a direct and versatile entry point for the introduction of phosphine moieties.
This application note details a primary method for the synthesis of 2-diphenylphosphino-1,1'-binaphthyl, a valuable monophosphine ligand, from this compound via a lithium-halogen exchange reaction. An alternative palladium-catalyzed phosphination is also discussed.
Synthetic Pathways
The synthesis of chiral phosphine ligands from this compound can be primarily achieved through two effective methods:
-
Method A: Lithium-Halogen Exchange followed by Phosphination: This is a widely used and reliable method for the formation of aryl-phosphorus bonds. It involves the reaction of the iodo-substituted binaphthyl with an organolithium reagent to form a highly reactive binaphthyl-lithium intermediate, which is then quenched with an electrophilic phosphorus source, such as chlorodiphenylphosphine (B86185).
-
Method B: Palladium-Catalyzed Phosphination: This method offers an alternative, milder approach that avoids the use of highly reactive organolithium reagents. A palladium catalyst is employed to couple the 2-Iodo-1,1'-binaphthyl with a phosphine source, such as diphenylphosphine (B32561).
Below is a diagram illustrating the logical workflow for the primary synthetic route (Method A).
Figure 1: Synthetic workflow for the preparation of a chiral phosphine ligand from this compound via lithium-halogen exchange.
Experimental Protocols
Method A: Synthesis of 2-Diphenylphosphino-1,1'-binaphthyl via Lithium-Halogen Exchange
Materials:
-
(R)- or (S)-2-Iodo-1,1'-binaphthalene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler for -78 °C bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)- or (S)-2-Iodo-1,1'-binaphthalene (1.0 eq).
-
Dissolution: Add anhydrous THF (concentration typically 0.1-0.2 M) to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Phosphination: To the cold solution, add chlorodiphenylphosphine (1.2 eq) dropwise via syringe.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-diphenylphosphino-1,1'-binaphthyl as a solid.
Table 1: Representative Quantitative Data for Method A
| Entry | Starting Material | Product | Yield (%) | Enantiomeric Excess (e.e. %) |
| 1 | (R)-2-Iodo-1,1'-binaphthalene | (R)-2-Diphenylphosphino-1,1'-binaphthalene | 85-95 | >99 |
| 2 | (S)-2-Iodo-1,1'-binaphthalene | (S)-2-Diphenylphosphino-1,1'-binaphthalene | 85-95 | >99 |
Note: Yields and e.e. values are representative and may vary based on experimental conditions and the purity of reagents.
Alternative Synthetic Approach
Method B: Palladium-Catalyzed Phosphination
This method provides a valuable alternative to the organolithium route, particularly for substrates that may be sensitive to strongly basic conditions.
Figure 2: Key components for the palladium-catalyzed phosphination of this compound.
Brief Protocol for Method B:
A mixture of this compound (1.0 eq), diphenylphosphine (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) in an anhydrous solvent like toluene (B28343) is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). The product is then isolated and purified using standard workup and chromatographic procedures.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Chlorodiphenylphosphine: This reagent is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood.
-
Inert Atmosphere: All reactions involving organometallic reagents must be carried out under a dry, inert atmosphere (argon or nitrogen) to prevent quenching by moisture and oxygen. All glassware should be thoroughly dried before use.
Conclusion
The synthesis of chiral phosphine ligands from this compound is a versatile and efficient process. The lithium-halogen exchange pathway provides a high-yielding and stereospecific route to valuable monophosphine ligands. The palladium-catalyzed alternative offers a milder approach. These detailed protocols provide a solid foundation for researchers in academia and industry to access these important ligands for the development of novel asymmetric catalytic transformations.
Applications of 2-Iodo-1,1'-binaphthalene in Enantioselective Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1,1'-binaphthalene and its derivatives are pivotal precursors in the synthesis of a wide array of chiral ligands and reagents for enantioselective catalysis. The inherent axial chirality of the binaphthyl scaffold, combined with the versatility of the iodo functional group as a synthetic handle, allows for the construction of highly effective chiral environments. These environments are crucial for achieving high levels of stereocontrol in a variety of asymmetric transformations, which are fundamental to modern synthetic chemistry and drug development. This document provides an overview of the applications of catalysts derived from this compound, complete with detailed experimental protocols for the synthesis of key ligands and their use in representative catalytic reactions.
From Precursor to Catalyst: The Synthetic Pathway
The primary role of this compound in enantioselective catalysis is as a versatile starting material for the synthesis of more complex chiral ligands. The carbon-iodine bond serves as a reactive site for various cross-coupling reactions, enabling the introduction of phosphine, hydroxyl, amino, and other coordinating groups. These groups are essential for the ligand's ability to bind to a metal center and create a chiral pocket that directs the stereochemical outcome of a reaction. The following diagram illustrates the general synthetic strategy from an iodinated binaphthyl precursor to catalytically active species.
Key Ligands Derived from the Binaphthyl Scaffold
Several classes of highly successful chiral ligands are based on the 1,1'-binaphthyl framework. The most prominent among these are BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), BINOL (1,1'-bi-2-naphthol), and NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl).
Synthesis of Chiral Ligands: Experimental Protocols
Protocol 1: Synthesis of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) from (R)-BINOL
This two-step procedure involves the formation of a bistriflate from (R)-BINOL, followed by a nickel-catalyzed phosphination.
Step 1: Synthesis of (R)-2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl
-
To a solution of (R)-BINOL (1.00 g, 3.49 mmol) in dichloromethane (B109758) (20 mL) at 0 °C under an inert atmosphere, add pyridine (B92270) (0.83 mL, 10.5 mmol).
-
Slowly add trifluoromethanesulfonic anhydride (B1165640) (1.24 mL, 7.33 mmol) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate) to afford the bistriflate as a white solid.
Step 2: Synthesis of (R)-BINAP
-
In a flame-dried Schlenk flask, dissolve NiCl₂(dppe) (0.133 g, 0.25 mmol) and diphenylphosphine (B32561) (0.58 g, 3.14 mmol) in DMF (50 mL) and heat to 100 °C for 30 minutes.
-
Add DABCO (1.129 g, 10.0 mmol) and a solution of (R)-2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl (3.00 g, 2.51 mmol) in DMF (40 mL).
-
Heat the reaction mixture to 100 °C and stir for 48-72 hours.
-
Cool the mixture to room temperature, which should result in the crystallization of the product.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield (R)-BINAP.[1]
Protocol 2: Synthesis of (R)-NOBIN from (R)-BINAM
This protocol describes a one-pot conversion of (R)-BINAM to (R)-NOBIN.
-
Dissolve (R)-BINAM (1.0 g, 3.52 mmol) in a mixture of 1,4-dioxane (B91453) (220 mL), deionized water (65 mL), and 12 M HCl (47 mL).[2]
-
Heat the solution to 85 °C under an argon atmosphere.[2]
-
Over a period of 5 hours, add a solution of benzoyl peroxide (2.3 g, 9.5 mmol) in 1,4-dioxane (10 mL) dropwise using a syringe pump.[2]
-
Continue heating for a total of 6 hours.[2]
-
Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution to a pH of approximately 8.
-
Evaporate the solvents and redissolve the residue in a 1:1 mixture of deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated flash chromatography (EtOAc/hexanes) and recrystallize from dichloromethane/hexanes to afford (R)-NOBIN as a white solid.[2]
Applications in Enantioselective Catalysis
The chiral ligands derived from the binaphthyl scaffold are employed in a multitude of metal-catalyzed enantioselective reactions. Below are detailed protocols for some of the most significant applications.
Asymmetric Hydrogenation of Ketones with Ru-BINAP Catalysts
Ruthenium complexes of BINAP are highly effective catalysts for the enantioselective hydrogenation of a wide range of ketones to chiral secondary alcohols.
Protocol 3: Enantioselective Hydrogenation of Acetophenone (B1666503)
-
In a flame-dried Schlenk flask, place the Ru(II)-BINAP catalyst (e.g., trans-[RuCl₂{(S)-binap}{(S,S)-dpen}]) (0.00172 mmol).
-
Add isopropanol (B130326) (10 mL) and acetophenone (0.206 g, 1.72 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add a 1 M solution of t-BuOK in isopropanol (0.026 mL, 0.0258 mmol).
-
Transfer the resulting solution to a stainless-steel autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm) and stir the reaction mixture at the desired temperature (e.g., 20-30 °C) for the specified time (e.g., 7-48 hours).[3]
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the chiral 1-phenylethanol.
Quantitative Data for Ru-BINAP Catalyzed Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-TolBINAP/(S,S)-DPEN-Ru(II) | 2,400,000 | quant. | 80 (R) | [3] |
| Acetophenone | RuCl₂[(S)-tolbinap][(R)-dmapen] | 2000 | - | 96 (R) | [3] |
| 2,4,4-Trimethyl-2-cyclohexenone | (R)-tolBINAP/(S,S)-DPEN-Ru(II) | - | - | 95 | [4] |
Palladium-Catalyzed Enantioselective C-H Activation/Cycloaddition
Ligands derived from NOBIN have been successfully applied in palladium-catalyzed enantioselective C-H activation and cycloaddition reactions.
Protocol 4: Enantioselective (5+2) Annulation of Homobenzyltriflamides and Allenes
-
To an oven-dried vial, add Pd(OAc)₂ (10 mol%), (R)-Ac-NOBIN (L4, 30 mol%), Cu(OAc)₂·H₂O (2 equiv), and Cs₂CO₃ (1.5 equiv).
-
Add the homobenzyltriflamide substrate (0.1 mmol) and the allene (B1206475) (0.2 mmol).
-
Add toluene (B28343) (1 mL) and DMSO (15 equiv).
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Pd-NOBINAc Catalyzed (5+2) Annulation
| Homobenzyltriflamide Substituent | Allene | Yield (%) | ee (%) |
| H | 1,1-diphenylallene | 92 | 94 |
| 4-F | 1,1-diphenylallene | 92 | 97 |
| 4-Cl | 1,1-diphenylallene | 85 | 96 |
| 4-Br | 1,1-diphenylallene | 76 | 96 |
| 4-CF₃ | 1,1-diphenylallene | 88 | 98 |
Enantioselective Hetero-Diels-Alder Reaction
BINOL-derived titanium complexes are excellent catalysts for the enantioselective hetero-Diels-Alder reaction, a powerful tool for the synthesis of chiral dihydropyrones.
Protocol 5: Hetero-Diels-Alder Reaction of Danishefsky's Diene and Benzaldehyde (B42025)
-
In a flame-dried flask under an inert atmosphere, prepare the catalyst in situ by mixing the 3-substituted BINOL ligand (e.g., 3-diphenylhydroxymethyl-BINOL) (10 mol%) with Ti(OⁱPr)₄ (10 mol%) in a suitable solvent like dichloromethane at room temperature for 30 minutes.
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add benzaldehyde (1.0 equiv).
-
Slowly add Danishefsky's diene (1.2 equiv) to the reaction mixture.
-
Stir the reaction at -20 °C until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[5][6]
Quantitative Data for BINOL-Ti Catalyzed Hetero-Diels-Alder Reaction
| Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 3-Diphenylhydroxymethyl-BINOL-Ti | 99 | 98 | [5] |
| 4-Chlorobenzaldehyde | 3-Diphenylhydroxymethyl-BINOL-Ti | 99 | 99 | [5] |
| 4-Nitrobenzaldehyde | 3-Diphenylhydroxymethyl-BINOL-Ti | 99 | 99 | [5] |
| 2-Naphthaldehyde | 3-Diphenylhydroxymethyl-BINOL-Ti | 98 | 98 | [5] |
| Cyclohexanecarboxaldehyde | 3-Diphenylhydroxymethyl-BINOL-Ti | 95 | 96 | [5] |
Conclusion
This compound stands as a cornerstone in the field of enantioselective catalysis, not as a direct catalyst, but as a highly valuable and versatile precursor to a range of privileged chiral ligands. The ability to readily transform the iodo-functionalized binaphthyl scaffold into ligands such as BINAP, NOBIN, and functionalized BINOLs has been instrumental in the development of powerful catalytic systems for a wide array of asymmetric transformations. The protocols and data presented herein underscore the significance of these derivatives in providing robust and highly selective methods for the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. The continued exploration of new ligands derived from this compound promises to further expand the toolkit of synthetic chemists and drive innovation in asymmetric catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram Scale Conversion of R-BINAM to R-NOBIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly enantioselective hetero- Diels-Alder reaction of trans-1-methoxy- 2-methyl-3-trimethylsiloxybuta-1,3-diene with aromatic and aliphatic aldehydes catalyzed by 3-substituted BINOL-titanium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly enantioselective hetero-Diels-Alder reaction of aldehydes with Danishefsky's diene catalyzed by chiral titanium(IV) 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of BINOL Derivatives from 2-Iodo-1,1'-binaphthalene: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various BINOL (1,1'-bi-2-naphthol) derivatives starting from 2-Iodo-1,1'-binaphthalene. The protocols outlined below utilize common and robust cross-coupling methodologies, including Suzuki, Sonogashira, Buchwald-Hartwig, and Ullmann reactions, to afford a diverse range of functionalized BINOL scaffolds. These derivatives are of significant interest in the fields of asymmetric catalysis, materials science, and drug discovery.
Introduction to BINOL Derivatives
BINOL is a C2-symmetric chiral molecule that has found widespread application as a ligand in asymmetric catalysis. The functionalization of the BINOL backbone allows for the fine-tuning of its steric and electronic properties, leading to improved catalytic activity and enantioselectivity in a variety of chemical transformations. Starting from the readily accessible this compound, a range of derivatives can be synthesized through the formation of new carbon-carbon and carbon-heteroatom bonds at the 2'-position.
Synthetic Methodologies
The following sections detail the experimental protocols for the synthesis of aryl, alkynyl, amino, and phenoxy-substituted BINOL derivatives from a common precursor, 2-iodo-2'-alkoxy-1,1'-binaphthalene. The hydroxyl group of this compound is typically protected, for instance as a methoxy (B1213986) ether, to prevent interference with the coupling reactions.
Suzuki Coupling for the Synthesis of 2'-Aryl-BINOL Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is particularly useful for synthesizing biaryl compounds.
Experimental Protocol: Synthesis of 2'-Aryl-2-methoxy-1,1'-binaphthalene
A general procedure for the Suzuki coupling of 2-iodo-2'-methoxy-1,1'-binaphthalene with an arylboronic acid is as follows:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-2'-methoxy-1,1'-binaphthalene (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2-3 equiv.).
-
Add a degassed solvent system, commonly a mixture of toluene (B28343) and ethanol (B145695) (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2'-aryl-2-methoxy-1,1'-binaphthalene.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH | 90 | 12 | 85-95 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 10 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 14 | 88-96 |
Diagram of Suzuki Coupling Workflow
Caption: Workflow for the Suzuki coupling reaction.
Sonogashira Coupling for the Synthesis of 2'-Alkynyl-BINOL Derivatives
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3]
Experimental Protocol: Synthesis of 2'-Alkynyl-2-methoxy-1,1'-binaphthalene
A general procedure for the Sonogashira coupling of 2-iodo-2'-methoxy-1,1'-binaphthalene with a terminal alkyne is as follows:
-
To a dried Schlenk flask under an inert atmosphere, add 2-iodo-2'-methoxy-1,1'-binaphthalene (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).
-
Add a degassed solvent such as triethylamine (B128534) (which also acts as the base) or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2'-alkynyl-2-methoxy-1,1'-binaphthalene.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine | 25 | 6 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | THF/Triethylamine | 50 | 8 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2) | CuI (5) | DMF/Triethylamine | 60 | 12 | 80-90 |
Diagram of Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of 2'-Amino-BINOL Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile method for the synthesis of arylamines.[4][5]
Experimental Protocol: Synthesis of 2'-Amino-2-methoxy-1,1'-binaphthalene
A general procedure for the Buchwald-Hartwig amination of 2-iodo-2'-methoxy-1,1'-binaphthalene with an amine is as follows:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.).
-
Add 2-iodo-2'-methoxy-1,1'-binaphthalene (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired 2'-amino-2-methoxy-1,1'-binaphthalene.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 90 | 18 | 82-92 |
Diagram of Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination.
Ullmann Condensation for the Synthesis of 2'-Phenoxy-BINOL Derivatives
The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and an alcohol or phenol (B47542).[6][7]
Experimental Protocol: Synthesis of 2'-Phenoxy-2-methoxy-1,1'-binaphthalene
A general procedure for the Ullmann condensation of 2-iodo-2'-methoxy-1,1'-binaphthalene with a phenol is as follows:
-
To a reaction vessel, add 2-iodo-2'-methoxy-1,1'-binaphthalene (1.0 equiv.), the phenol (1.5-2.0 equiv.), a copper catalyst such as CuI or Cu₂O (5-20 mol%), a ligand (e.g., 1,10-phenanthroline, L-proline, 10-40 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Add a high-boiling polar aprotic solvent such as DMF, DMSO, or pyridine.
-
Heat the reaction mixture to a high temperature (120-160 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product by column chromatography to give the desired 2'-phenoxy-2-methoxy-1,1'-binaphthalene.
| Entry | Phenol | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 140 | 24 | 70-80 |
| 2 | 4-Cresol | Cu₂O (15) | L-Proline (30) | Cs₂CO₃ | DMSO | 150 | 20 | 65-75 |
| 3 | 2-Naphthol | CuI (20) | Neocuproine (40) | K₃PO₄ | Pyridine | 130 | 36 | 60-70 |
Diagram of Ullmann Condensation Workflow
Caption: Workflow for the Ullmann condensation reaction.
Conclusion
The protocols described herein provide a robust and versatile platform for the synthesis of a wide array of BINOL derivatives from this compound. These methods offer access to valuable chiral ligands and building blocks for applications in asymmetric synthesis and materials science. The choice of reaction conditions, including catalyst, ligand, base, and solvent, can be optimized to achieve high yields and purity for specific target molecules. Researchers are encouraged to adapt these general procedures to their specific substrates and synthetic goals.
References
- 1. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Iodo-1,1'-binaphthalene as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-1,1'-binaphthalene is a key building block in the synthesis of complex chiral molecules. Its atropisomeric nature, arising from hindered rotation around the C1-C1' bond, makes it an invaluable precursor for the development of chiral ligands, catalysts, and advanced materials. The presence of the iodo group at the 2-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate molecular architectures with high stereoselectivity. These resulting molecules are pivotal in asymmetric catalysis, finding widespread application in the pharmaceutical, agrochemical, and fine chemical industries.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of hypervalent iodine reagents.
Key Applications
This compound serves as a versatile precursor for a range of valuable molecular structures. Its primary applications lie in its conversion to other functional groups, which then act as coordinating sites in chiral ligands or as reactive centers for further molecular elaboration.
Synthesis of Chiral Ligands via Palladium-Catalyzed Cross-Coupling Reactions
The iodo group in this compound is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings. These reactions allow for the introduction of a wide array of substituents at the 2-position, leading to the synthesis of novel phosphine, amine, and alcohol-based chiral ligands.
General Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Precursor to Chiral Hypervalent Iodine Reagents
This compound can be oxidized to form chiral hypervalent iodine(III) reagents. These reagents are powerful and environmentally friendly oxidizing agents capable of mediating a variety of asymmetric transformations, including hydroxylations, aminofluorinations, and dearomatizations, with high enantioselectivity.
General Workflow for Synthesis of Hypervalent Iodine(III) Reagents:
Caption: Synthesis of chiral hypervalent iodine reagents.
Experimental Protocols
Protocol 1: Synthesis of (R)-2,2'-Diethynyl-1,1'-binaphthalene via Negishi Alkynylation
This protocol describes the synthesis of a C2-symmetric dialkynylated binaphthyl derivative, a versatile building block for more complex chiral ligands and materials.
Reaction Scheme:
(R)-2,2'-Diiodo-1,1'-binaphthalene + 2 eq. Ethynyltrimethylsilane --[Pd(PPh₃)₄, CuI, Et₃N]--> (R)-2,2'-Bis(trimethylsilylethynyl)-1,1'-binaphthalene --[K₂CO₃, MeOH]--> (R)-2,2'-Diethynyl-1,1'-binaphthalene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-2,2'-Diiodo-1,1'-binaphthalene | 508.13 | 1.00 g | 1.97 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.114 g | 0.098 mmol |
| Copper(I) iodide | 190.45 | 0.037 g | 0.197 mmol |
| Triethylamine (B128534) | 101.19 | 20 mL | - |
| Ethynyltrimethylsilane | 98.22 | 0.68 mL | 4.92 mmol |
| Methanol (B129727) | 32.04 | 50 mL | - |
| Potassium carbonate | 138.21 | 0.54 g | 3.94 mmol |
| Dichloromethane (B109758) | 84.93 | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add (R)-2,2'-diiodo-1,1'-binaphthalene (1.00 g, 1.97 mmol), tetrakis(triphenylphosphine)palladium(0) (0.114 g, 0.098 mmol), and copper(I) iodide (0.037 g, 0.197 mmol).
-
Add freshly distilled triethylamine (20 mL) via syringe.
-
Add ethynyltrimethylsilane (0.68 mL, 4.92 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure. The crude product, (R)-2,2'-bis(trimethylsilylethynyl)-1,1'-binaphthalene, is used in the next step without further purification.
-
Dissolve the crude product in methanol (50 mL) and add potassium carbonate (0.54 g, 3.94 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer and wash with saturated aqueous NH₄Cl (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) gradient) to afford (R)-2,2'-diethynyl-1,1'-binaphthalene as a white solid.
Expected Yield: 75-85%
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound Derivatives
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.
Reaction Scheme:
(R/S)-2-Iodo-1,1'-binaphthalene derivative + 1.2 eq. Arylboronic acid --[Pd(OAc)₂, SPhos, K₃PO₄]--> (R/S)-2-Aryl-1,1'-binaphthalene derivative
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles |
| (R/S)-2-Iodo-1,1'-binaphthalene derivative | - | 1.0 mmol | 1.0 |
| Arylboronic acid | - | 1.2 mmol | 1.2 |
| Palladium(II) acetate | 224.49 | 0.0022 g | 0.01 mmol |
| SPhos | 410.47 | 0.0082 g | 0.02 mmol |
| Potassium phosphate (B84403), tribasic | 212.27 | 0.424 g | 2.0 mmol |
| Toluene (B28343) | 92.14 | 5 mL | - |
| Water | 18.02 | 0.5 mL | - |
Procedure:
-
In a glovebox, charge a vial with the this compound derivative (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.0022 g, 0.01 mmol), SPhos (0.0082 g, 0.02 mmol), and potassium phosphate (0.424 g, 2.0 mmol).
-
Add toluene (5 mL) and water (0.5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-1,1'-binaphthalene derivative.
Quantitative Data Summary for Suzuki-Miyaura Coupling (Representative Examples):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1,1'-binaphthalene | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,1'-binaphthalene | 88 |
| 3 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-1,1'-binaphthalene | 95 |
| 4 | 2-Naphthylboronic acid | 2-(2-Naphthyl)-1,1'-binaphthalene | 85 |
Protocol 3: Synthesis of a Chiral [Hydroxy(tosyloxy)iodo]binaphthyl Reagent
This protocol outlines the synthesis of a chiral hypervalent iodine(III) reagent from a this compound derivative.
Reaction Scheme:
(R/S)-2-Iodo-1,1'-binaphthalene derivative --[m-CPBA, p-TsOH·H₂O]--> (R/S)-[Hydroxy(tosyloxy)iodo]-1,1'-binaphthalene derivative
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles |
| (R/S)-2-Iodo-1,1'-binaphthalene derivative | - | 1.0 mmol | 1.0 |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 0.246 g | ~1.1 mmol |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.209 g | 1.1 mmol |
| Acetonitrile (B52724) | 41.05 | 10 mL | - |
Procedure:
-
To a solution of the this compound derivative (1.0 mmol) in acetonitrile (10 mL), add m-chloroperoxybenzoic acid (~1.1 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add p-toluenesulfonic acid monohydrate (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 2 hours. The product will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold acetonitrile, and then with diethyl ether.
-
Dry the solid under vacuum to afford the chiral [hydroxy(tosyloxy)iodo]binaphthyl reagent.
Expected Yield: 80-90%
Conclusion
This compound is a cornerstone in the field of asymmetric synthesis. Its utility as a precursor to a diverse range of chiral ligands and hypervalent iodine reagents underscores its importance. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this building block and to develop novel, complex molecules for a variety of applications, from drug discovery to materials science. The continued exploration of reactions involving this compound and its derivatives promises to yield further innovations in stereoselective synthesis.
Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-1,1'-binaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2][3] The resulting arylalkynes and conjugated enynes are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[2]
The 1,1'-binaphthalene (B165201) (BINOL) scaffold is a cornerstone of asymmetric catalysis and materials science due to its chiral, atropisomeric structure. Functionalization of the BINOL core, for instance by introducing alkynyl groups at the 2-position via Sonogashira coupling with 2-Iodo-1,1'-binaphthalene, allows for the synthesis of novel chiral ligands, molecular sensors, and conjugated polymers with unique photophysical properties. This document provides a detailed protocol for this specific transformation.
Reaction Principle and Key Parameters
The reaction proceeds via a dual catalytic cycle involving palladium and copper. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the this compound. Aryl iodides are highly reactive substrates for this step.[1]
-
Copper Acetylide Formation: The terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a copper acetylide intermediate.
-
Transmetalation: The organic group is transferred from the copper acetylide to the palladium(II) complex.
-
Reductive Elimination: The final coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Key Parameters for Optimization:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are the most common and effective catalysts for this transformation.[1]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used to facilitate the reaction at milder temperatures.
-
Base: An amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HI byproduct and deprotonate the terminal alkyne.[2] The base can often serve as the solvent or co-solvent.
-
Solvent: Anhydrous, deoxygenated solvents are crucial for preventing catalyst deactivation. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common choices.
-
Temperature: Due to the high reactivity of the aryl iodide, these reactions can often be performed under mild conditions, from room temperature to moderate heating (e.g., 60 °C).
Tabulated Reaction Conditions
The following table summarizes representative conditions for the Sonogashira coupling of this compound with various terminal alkynes, based on established procedures for sterically demanding aryl iodides.
| Entry | Alkyne Substrate | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₄ (2-5) | CuI (5-10) | TEA (3.0) | THF | 60 | 12-24 | > 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (3.0) | DMF | 25-50 | 16 | > 95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | TEA (3.0) | THF/TEA | 55 | 24 | 85-95 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | TEA (2.5) | Toluene | 60 | 18 | > 90 |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of (R)-2-Iodo-1,1'-binaphthalene with phenylacetylene.
Materials and Reagents:
-
(R)-2-Iodo-1,1'-binaphthalene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Copper(I) Iodide [CuI] (0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox equipment
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add (R)-2-Iodo-1,1'-binaphthalene (e.g., 380 mg, 1.0 mmol).
-
Evacuation and Backfilling: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol) and CuI (e.g., 10 mg, 0.05 mmol).
-
Solvent and Amine Addition: Add anhydrous, degassed THF (15 mL) and triethylamine (e.g., 0.42 mL, 3.0 mmol) via syringe.
-
Substrate Addition: Add phenylacetylene (e.g., 0.13 mL, 1.2 mmol) dropwise to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture to 60 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane (B92381)/ethyl acetate (B1210297) mixture (e.g., 9:1). The disappearance of the starting iodide spot indicates reaction completion (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel, using a gradient of hexane and ethyl acetate to afford the pure 2-(phenylethynyl)-1,1'-binaphthalene product.
-
Visualizations
Catalytic Cycle of Sonogashira Coupling
The diagram below illustrates the generally accepted dual catalytic cycle for the Sonogashira reaction.
Caption: Dual catalytic cycle for the Pd/Cu-catalyzed Sonogashira coupling.
Experimental Workflow
The following flowchart outlines the step-by-step laboratory procedure for performing the Sonogashira coupling.
Caption: Laboratory workflow for the Sonogashira coupling protocol.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,2'-Diiodo-1,1'-binaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the large-scale synthesis of 2,2'-diiodo-1,1'-binaphthalene (B1279146), a key intermediate in the development of chiral ligands and catalysts for asymmetric synthesis. The protocols outlined below are designed for scalability and are based on established chemical transformations. The synthesis is presented as a three-step process, commencing with the oxidative coupling of 2-naphthol (B1666908) to form the binaphthyl backbone, followed by methylation of the hydroxyl groups, and concluding with a regioselective di-iodination. While the direct mono-iodination to 2-iodo-1,1'-binaphthalene is less commonly described, the synthesis of the corresponding 2,2'-diiodo derivative is a practical alternative for many applications in chiral ligand design.
Synthetic Strategy Overview
The overall synthetic workflow for the preparation of 2,2'-diiodo-1,1'-binaphthalene is depicted below. The process begins with the readily available and cost-effective starting material, 2-naphthol.
Caption: Synthetic workflow for 2,2'-diiodo-1,1'-binaphthalene.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis, providing a clear overview of the expected yields, reaction times, and stoichiometry.
Table 1: Synthesis of Racemic 1,1'-Bi-2-naphthol (B31242) (rac-BINOL)
| Parameter | Value | Reference |
| Reactants | ||
| 2-Naphthol | 1.0 equiv | [1] |
| Iron(III) chloride hexahydrate | 2.0 equiv | [1] |
| Reaction Conditions | ||
| Solvent | Water | [1] |
| Temperature | 50 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Product | ||
| Yield | ~70% | [1] |
| Purity | Recrystallized | [1] |
Table 2: Synthesis of Racemic 2,2'-Dimethoxy-1,1'-binaphthyl
| Parameter | Value | Reference |
| Reactants | ||
| rac-BINOL | 1.0 equiv | Adapted from[2] |
| Dimethyl sulfate (B86663) | 2.2 equiv | Adapted from[2] |
| Sodium hydroxide (B78521) | 2.5 equiv | Adapted from[2] |
| Reaction Conditions | ||
| Solvent | Acetone, Water | Adapted from[2] |
| Temperature | Reflux | Adapted from[2] |
| Reaction Time | 4 hours | Adapted from[2] |
| Product | ||
| Yield | >90% | Adapted from[2] |
| Purity | Recrystallized | Adapted from[2] |
Table 3: Synthesis of Racemic 2,2'-Diiodo-1,1'-binaphthyl
| Parameter | Value | Reference |
| Reactants | ||
| rac-2,2'-dimethoxy-1,1'-binaphthyl | 1.0 equiv | Plausible protocol |
| N-Iodosuccinimide (NIS) | 2.2 equiv | Plausible protocol |
| Reaction Conditions | ||
| Solvent | Dichloromethane (B109758) | Plausible protocol |
| Temperature | Room Temperature | Plausible protocol |
| Reaction Time | 12 hours | Plausible protocol |
| Product | ||
| Yield | Estimated >80% | Plausible protocol |
| Purity | Column chromatography | Plausible protocol |
Experimental Protocols
The following are detailed, step-by-step protocols for the large-scale synthesis of 2,2'-diiodo-1,1'-binaphthalene.
Protocol 1: Large-Scale Synthesis of Racemic 1,1'-Bi-2-naphthol (rac-BINOL)
This protocol describes the oxidative coupling of 2-naphthol using iron(III) chloride in an aqueous medium, a cost-effective and scalable method.[1][3]
Materials:
-
2-Naphthol
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Large reaction vessel with mechanical stirring and heating capabilities
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large reaction vessel, prepare a solution of iron(III) chloride hexahydrate (2.0 equiv) in deionized water.
-
Addition of 2-Naphthol: To the stirred iron(III) chloride solution, add finely powdered 2-naphthol (1.0 equiv).
-
Reaction: Heat the mixture to 50 °C with vigorous stirring for 2 hours. The color of the suspension will turn green.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid product using a Buchner funnel and wash with deionized water.
-
Dissolve the crude solid in dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of CH₂Cl₂) and deionized water (2 x volume of CH₂Cl₂).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield a light-brown solid.
-
Recrystallize the crude product from hot toluene to obtain pure racemic BINOL.
-
The expected yield is approximately 70%.[1]
-
Protocol 2: Synthesis of Racemic 2,2'-Dimethoxy-1,1'-binaphthyl
This protocol details the methylation of the hydroxyl groups of rac-BINOL.
Materials:
-
Racemic 1,1'-bi-2-naphthol (rac-BINOL)
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Reaction vessel with reflux condenser, mechanical stirring, and heating capabilities
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve rac-BINOL (1.0 equiv) in acetone.
-
Addition of Base: Add a solution of sodium hydroxide (2.5 equiv) in water to the stirred BINOL solution.
-
Methylation: Carefully add dimethyl sulfate (2.2 equiv) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
A solid product should precipitate. If not, add water to induce precipitation.
-
Filter the solid product and wash thoroughly with water.
-
-
Purification:
-
Recrystallize the crude product from methanol to yield pure racemic 2,2'-dimethoxy-1,1'-binaphthyl.
-
The expected yield is typically high, often exceeding 90%.
-
Protocol 3: Synthesis of Racemic 2,2'-Diiodo-1,1'-binaphthyl
This protocol describes the di-iodination of racemic 2,2'-dimethoxy-1,1'-binaphthyl using N-iodosuccinimide.
Materials:
-
Racemic 2,2'-dimethoxy-1,1'-binaphthyl
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Reaction vessel with mechanical stirring, protected from light
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a reaction vessel protected from light, dissolve racemic 2,2'-dimethoxy-1,1'-binaphthyl (1.0 equiv) in dichloromethane.
-
Iodination: Add N-iodosuccinimide (2.2 equiv) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by washing the mixture with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the dichloromethane under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure racemic 2,2'-diiodo-1,1'-binaphthyl.
-
Logical Relationships in Synthesis
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
Caption: Logical flow of the multi-step synthesis.
References
Application Notes and Protocols: The Strategic Use of 2-Iodo-1,1'-binaphthalene in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction
Axially chiral biaryl compounds are privileged structures in medicinal chemistry and serve as the backbone for numerous chiral ligands and catalysts essential for the asymmetric synthesis of active pharmaceutical ingredients (APIs). Among these, derivatives of 1,1'-binaphthalene (B165201) are of paramount importance. 2-Iodo-1,1'-binaphthalene is a key starting material that provides a versatile handle for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of a diverse range of pharmaceutical intermediates.
These application notes provide a detailed overview of the utility of this compound in the synthesis of advanced chiral intermediates, with a focus on Suzuki-Miyaura and Sonogashira coupling reactions. Detailed experimental protocols and quantitative data are presented to guide researchers, scientists, and drug development professionals in leveraging this versatile building block.
Application 1: Synthesis of a Chiral Phosphine (B1218219) Ligand Intermediate via Suzuki-Miyaura Coupling
Chiral phosphine ligands are indispensable in asymmetric catalysis, particularly in hydrogenation and C-C bond-forming reactions. The synthesis of these ligands often involves the construction of a biaryl backbone. Here, we detail the synthesis of a 2-aryl-1,1'-binaphthalene intermediate, a precursor to a chiral phosphine ligand, using a Suzuki-Miyaura coupling reaction with this compound.
Experimental Protocol: Synthesis of 2-(2-methylphenyl)-1,1'-binaphthalene
Objective: To synthesize 2-(2-methylphenyl)-1,1'-binaphthalene from this compound and 2-methylphenylboronic acid.
Materials:
-
This compound
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add toluene (40 mL), ethanol (10 mL), and water (10 mL) to the flask.
-
To this suspension, add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-(2-methylphenyl)-1,1'-binaphthalene.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Methylphenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 2 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | 10 | 92 |
| 3 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 95 |
Logical Workflow for Suzuki-Miyaura Coupling
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-1,1'-binaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Iodo-1,1'-binaphthalene synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions to optimize your experimental outcome.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete Diazotization: The diazonium salt intermediate may not be forming efficiently. | Ensure the reaction temperature is maintained at 0-5°C during the addition of sodium nitrite (B80452). Use freshly prepared sodium nitrite solution. Confirm the complete conversion of the starting amine by TLC analysis before proceeding. |
| Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature is too high or if it is allowed to stand for too long. | Use the diazonium salt immediately after its formation. Avoid exposing the reaction mixture to direct sunlight. | |
| Ineffective Iodinating Agent: The potassium iodide solution may not be sufficiently concentrated or reactive. | Use a saturated solution of potassium iodide. Ensure the potassium iodide is fully dissolved before addition. | |
| Formation of Multiple Byproducts | Side Reactions of the Diazonium Salt: The diazonium salt can undergo side reactions, such as coupling with the starting binaphthylamine or reacting with the solvent. | Add the potassium iodide solution slowly to the diazonium salt solution while maintaining a low temperature. Ensure efficient stirring to promote the desired reaction. |
| Over-iodination: Multiple iodine atoms may be incorporated into the binaphthyl backbone. | Use a stoichiometric amount of the iodinating agent. Monitor the reaction progress closely by TLC to avoid prolonged reaction times. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Material: Incomplete reaction can lead to a mixture of starting material and product. | Monitor the reaction to completion using TLC. If the reaction has stalled, consider adding a slight excess of the limiting reagent. |
| Similar Polarity of Product and Byproducts: Byproducts may have similar chromatographic behavior to the desired product, making separation challenging. | Employ alternative purification techniques such as recrystallization or preparative HPLC. Consider derivatizing the product or impurities to alter their polarity for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization step?
A1: The diazotization reaction should be carried out at a low temperature, typically between 0 and 5°C, to ensure the stability of the diazonium salt intermediate. Higher temperatures can lead to decomposition and the formation of unwanted byproducts.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system should be chosen to achieve good separation between the starting material (2-amino-1,1'-binaphthalene), the product (this compound), and any potential byproducts.
Q3: What are some common side reactions to be aware of?
A3: A common side reaction is the formation of azo compounds through the coupling of the diazonium salt with the electron-rich binaphthyl system. Another potential side reaction is the formation of phenolic byproducts if water is present and reacts with the diazonium salt. Maintaining a low temperature and using the diazonium salt immediately can help minimize these side reactions.
Q4: What is the best method for purifying the final product?
A4: Column chromatography is a standard method for purifying this compound. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically effective.[1] Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Q5: Can other iodinating agents be used?
A5: While potassium iodide is commonly used in the Sandmeyer-type reaction for introducing iodine, other reagents can be employed in different synthetic routes. For instance, molecular iodine (I₂) in the presence of an oxidizing agent can be used for the direct iodination of activated aromatic rings. Hypervalent iodine reagents have also been utilized in the oxidation of BINOLs, which could be adapted for iodination.[2]
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol details a representative procedure for the synthesis of this compound starting from 2-amino-1,1'-binaphthalene.
Materials:
-
2-Amino-1,1'-binaphthalene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve 2-amino-1,1'-binaphthalene in a suitable solvent like aqueous HCl.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature. Vigorous gas evolution (N₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess iodine.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Resolution of Racemic 2-Iodo-1,1'-binaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic 2-Iodo-1,1'-binaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving racemic this compound?
A1: The primary methods for resolving racemic this compound and related binaphthyl compounds include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2]
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, such as lipases, to selectively catalyze a reaction (e.g., acylation) on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers. It is often used for analytical determination of enantiomeric excess but can also be applied on a preparative scale.
Q2: How do I choose a suitable chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of an appropriate chiral resolving agent is crucial and often empirical. For binaphthyl derivatives like this compound, which are weakly acidic, chiral amines are commonly used. Examples of resolving agents used for the parent compound, 1,1'-bi-2-naphthol (B31242) (BINOL), include N-benzylcinchonidinium chloride. The choice depends on the ability to form well-defined, crystalline diastereomeric salts with significant solubility differences.[1] It is common practice to screen a variety of resolving agents to find the most effective one.
Q3: What is a major drawback of classical resolution methods?
A3: A significant disadvantage of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%, with the other 50% being the undesired enantiomer which is often discarded.[1] To overcome this, methods like dynamic kinetic resolution can be employed, which involve in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.
Q4: How can I determine the enantiomeric excess (ee%) of my resolved this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of your resolved product. This involves using a column with a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - Solvent system is not optimal (diastereomeric salt is too soluble).- Supersaturation has not been reached.- Impurities are inhibiting crystallization. | - Screen a variety of solvents and solvent mixtures of different polarities.- Slowly evaporate the solvent or add an anti-solvent to induce precipitation.- Concentrate the solution.- Ensure the starting material and resolving agent are of high purity. |
| Oily precipitate instead of crystals | - The diastereomeric salt has a low melting point or is not crystalline under the current conditions.- Cooling the solution too quickly. | - Try different solvents or solvent combinations.- Allow the solution to cool slowly to room temperature and then gradually to lower temperatures.- Use seeding with a small crystal of the desired diastereomer if available. |
| Low enantiomeric excess (ee%) of the crystallized product | - The solubility difference between the two diastereomeric salts is small in the chosen solvent.- Co-crystallization of both diastereomers.- Incomplete separation of the crystals from the mother liquor. | - Perform multiple recrystallizations of the diastereomeric salt.- Optimize the crystallization solvent and temperature to maximize the solubility difference.- Ensure efficient filtration and washing of the crystals. |
| Low yield of the desired enantiomer | - The desired diastereomeric salt is significantly soluble in the mother liquor.- Insufficient amount of resolving agent used. | - Cool the crystallization mixture to a lower temperature to decrease solubility.- Optimize the stoichiometry of the resolving agent.- The mother liquor can be treated to recover the resolving agent and the other enantiomer. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzymatic activity | - Incompatible solvent.- Incorrect temperature or pH.- Enzyme is denatured or inhibited. | - Screen different organic solvents.- Optimize the reaction temperature and pH for the specific lipase (B570770) used.- Ensure the enzyme is properly stored and handled. |
| Low enantioselectivity (low ee% of product and/or remaining starting material) | - The chosen enzyme is not highly selective for the substrate.- Reaction conditions are not optimal. | - Screen a variety of lipases.- Optimize the acyl donor, solvent, and temperature. |
| Reaction stops before 50% conversion | - Enzyme inhibition by the product.- Reversibility of the reaction. | - Remove the product as it is formed, if possible.- Use an acyl donor that makes the reaction effectively irreversible. |
Quantitative Data
The following table summarizes representative data for the resolution of binaphthyl derivatives, which can serve as a reference for the resolution of this compound.
| Method | Substrate | Resolving Agent/Enzyme | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Diastereomeric Salt Crystallization | (±)-1,1'-Bi-2-naphthol | N-benzylcinchonidinium chloride | Ethanol (B145695) | >95 | >99 | Adapted from general knowledge on BINOL resolution |
| Chemoenzymatic Dynamic Kinetic Resolution | (±)-BINOL | Novozym 435 / CuCl/TMEDA | Toluene (B28343) | 92 | 98 (R)-acetate | Based on similar binaphthyl resolutions |
| Chemoenzymatic Dynamic Kinetic Resolution | (±)-6,6'-Dibromo-BINOL | Novozym 435 / CuCl/TMEDA | Toluene | 85 | 96 (R)-acetate | Based on similar binaphthyl resolutions |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of Racemic this compound (General Procedure)
This protocol is a general guideline based on the resolution of the parent compound, 1,1'-bi-2-naphthol (BINOL), and should be optimized for this compound.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (1R,2S)-(-)-Ephedrine or a cinchona alkaloid derivative)
-
Anhydrous ethanol (or other suitable solvent)
-
1 M HCl
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve racemic this compound (1 equivalent) in a minimal amount of hot anhydrous ethanol.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in a minimal amount of hot anhydrous ethanol.
-
Add the resolving agent solution to the solution of the racemic binaphthyl derivative.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.
-
Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
The mother liquor contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
-
-
Recrystallization (optional but recommended):
-
To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot ethanol.
-
-
Liberation of the Enantiomerically Enriched Binaphthyl:
-
Suspend the diastereomerically pure salt in a mixture of diethyl ether and water.
-
Add 1 M HCl dropwise with stirring until the aqueous layer is acidic (pH ~1-2) to protonate the amine resolving agent.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral HPLC to determine its enantiomeric excess.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound (Adapted from BINOL resolutions)
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or THF)
Procedure:
-
Enzymatic Acylation:
-
To a solution of racemic this compound (1 equivalent) in anhydrous toluene, add the immobilized lipase (e.g., 20 mg per 0.1 mmol of substrate).
-
Add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the remaining starting material.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Troubleshooting Low Enantiomeric Excess.
References
Technical Support Center: Suzuki Coupling Reactions with 2-Iodo-1,1'-binaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving the sterically hindered substrate, 2-Iodo-1,1'-binaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?
A1: Due to the steric hindrance of the 1,1'-binaphthalene (B165201) core, several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most prevalent side reactions include:
-
Homocoupling of the Boronic Acid: Dimerization of the boronic acid partner to form a biaryl species. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This results in the formation of an arene byproduct derived from the boronic acid. This reaction is highly dependent on factors like pH and the stability of the boronic acid itself.
-
Deiodination (Hydrodehalogenation): Reduction of the C-I bond of this compound to a C-H bond, leading to the formation of 1,1'-binaphthalene.
-
Homocoupling of this compound (Ullmann-type reaction): Dimerization of the starting material to form 2,2'-bi(1,1'-binaphthalene).
Q2: Why is my Suzuki coupling reaction with this compound showing low conversion or stalling?
A2: Low conversion can be attributed to several factors, often exacerbated by the steric bulk of the substrate:
-
Inefficient Oxidative Addition: The sterically demanding environment around the C-I bond can slow down the initial oxidative addition step to the palladium(0) catalyst.
-
Catalyst Deactivation: The formation of inactive palladium species (e.g., palladium black) can halt the catalytic cycle.
-
Poor Solubility: Limited solubility of the reactants or catalyst in the chosen solvent system can impede the reaction.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. A ligand that is not bulky enough or has incorrect electronic properties may not be effective for this sterically hindered substrate.
Q3: I am observing significant formation of a byproduct with the mass of my boronic acid partner. What is happening?
A3: This is a classic sign of protodeboronation . The boronic acid is being consumed in a non-productive pathway. Refer to the troubleshooting guide below for strategies to mitigate this issue.
Q4: My product mixture contains a significant amount of 1,1'-binaphthalene. What is the cause?
A4: The presence of 1,1'-binaphthalene indicates that deiodination of your starting material, this compound, is occurring. This reductive process can compete with the desired cross-coupling.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Aryl-1,1'-binaphthalene Product
This is a common issue stemming from the sterically hindered nature of the substrate. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Catalytic System | Catalyst: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄).Ligand: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for sterically demanding couplings. |
| Suboptimal Reaction Conditions | Base: The choice of base is critical. Screen a variety of inorganic (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and organic bases. The base strength and solubility can significantly impact the reaction outcome.Solvent: Use a solvent system that ensures good solubility of all reactants. Common choices include toluene, dioxane, THF, and DMF, often with the addition of water.Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions. Optimization of the reaction temperature is crucial. |
| Poor Quality of Reagents | Boronic Acid: Ensure the boronic acid is pure and free from acidic impurities, which can be detrimental to the reaction.[1] Consider using boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which can exhibit different stability and reactivity profiles. |
Issue 2: High Levels of Homocoupling Byproducts
Homocoupling of the boronic acid is a frequent side reaction. The following strategies can help to suppress its formation.
| Mitigation Strategy | Experimental Protocol Adjustment |
| Oxygen Exclusion | Rigorously degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Subsurface sparging with an inert gas can be particularly effective. |
| Use of Pd(0) Pre-catalyst | If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be initiated by homocoupling of the boronic acid. Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes mitigate this. |
| Slow Addition of Boronic Acid | Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction. |
Issue 3: Significant Protodeboronation
The stability of the boronic acid is key to preventing this side reaction.
| Mitigation Strategy | Experimental Protocol Adjustment |
| Anhydrous Conditions | In some cases, minimizing the amount of water can reduce the rate of protodeboronation. |
| Choice of Base | Use of milder bases (e.g., KF) might be beneficial. The pH of the reaction mixture plays a significant role in the rate of protodeboronation. |
| Use of Boronic Acid Derivatives | Consider using more stable boronic acid surrogates such as MIDA boronates or organotrifluoroborates, which slowly release the boronic acid under the reaction conditions, keeping its concentration low. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M) via syringe.
-
Catalyst Addition: In a separate vial, mix the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Suzuki Coupling of this compound
Caption: A flowchart for diagnosing and solving common issues in the Suzuki coupling of this compound.
Signaling Pathway of Main and Side Reactions
References
Technical Support Center: Purification of 2-Iodo-1,1'-binaphthalene and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Iodo-1,1'-binaphthalene and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This section is designed to help you resolve common issues during the purification of this compound.
Issue 1: Low or No Recovery After Column Chromatography
Q: I ran a column to purify my crude this compound, but I'm getting very low or no product in my fractions. What could be the problem?
A: Several factors could contribute to low recovery. Consider the following troubleshooting steps:
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Compound Instability: Test the stability of your compound on silica (B1680970) gel. Spot your crude material on a TLC plate, and after a few hours, elute it to see if any degradation has occurred. If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.
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Incorrect Solvent System: The polarity of your eluent may be too low, causing your compound to remain on the column. Alternatively, if the polarity is too high, your compound may have eluted with the solvent front.
-
Action: Re-evaluate your TLC analysis to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
-
Sample Loading: If the sample was loaded in a solvent that is more polar than the eluent, it can lead to band broadening and poor separation.
-
Action: Load your sample in a minimal amount of the initial eluent or a non-polar solvent. Dry-loading the sample onto a small amount of silica can also be effective.
-
-
Channeling in the Column: Uneven packing of the stationary phase can create channels, leading to poor separation and elution.
-
Action: Ensure your column is packed uniformly. Slurry packing is often preferred over dry packing to minimize channeling.
-
Issue 2: Co-elution of Impurities
Q: My purified this compound is still contaminated with impurities after column chromatography. How can I improve the separation?
A: Co-elution of impurities is a common challenge. Here are some strategies to enhance separation:
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Optimize Eluent System: A slight change in the solvent system can significantly impact separation.
-
Action: Try using a shallower solvent gradient or a different combination of solvents. For example, if you are using a hexane/ethyl acetate (B1210297) system, consider switching to a hexane/dichloromethane (B109758) or a toluene-based system.
-
-
Change the Stationary Phase: If impurities have similar polarities to your product on silica, switching to a different adsorbent may help.
-
Action: Consider using alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
-
Flash Chromatography: This technique uses pressure to increase the flow rate and can improve resolution compared to standard gravity chromatography.
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Recrystallization: If the impurity is present in a small amount, recrystallization after the column may be an effective final purification step.
Issue 3: Difficulty with Recrystallization
Q: I am trying to recrystallize this compound, but it is either oiling out or not crystallizing at all. What should I do?
A: Recrystallization success is highly dependent on the choice of solvent and the cooling process.
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Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.
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Action: Try a lower boiling point solvent. If the solution is supersaturated, add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool slowly. Seeding with a pure crystal can also induce crystallization.
-
-
No Crystallization: This can happen if the solution is not saturated or if the compound is highly soluble in the chosen solvent even at low temperatures.
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Action: If the solution is not saturated, evaporate some of the solvent to increase the concentration. If the compound is too soluble, you may need to use a two-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Gently heat to clarify and then cool slowly.
-
-
Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.
Frequently Asked Questions (FAQs)
General Purification
Q: What are the most common purification techniques for this compound?
A: The most common techniques are column chromatography and recrystallization. For achiral purification, flash chromatography on silica gel is often the first step to remove major impurities. Recrystallization can then be used to obtain highly pure material. For separating enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q: What are the likely impurities in a synthesis of this compound?
A: Impurities can originate from starting materials, side-products, or degradation. Potential impurities include:
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Unreacted starting materials (e.g., 1,1'-binaphthalene (B165201) or a precursor).
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Di-iodinated or other over-iodinated binaphthalene species.
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Byproducts from the iodinating reagent.
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Solvent adducts if reactive solvents are used under harsh conditions.
Column Chromatography
Q: What is a good starting point for a solvent system for column chromatography of this compound on silica gel?
A: Given the non-polar nature of the iodo- and binaphthyl groups, a non-polar eluent system is a good starting point. You can begin with pure hexanes or heptane (B126788) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane. A common starting point for non-polar aromatic compounds is a gradient of 0% to 5% ethyl acetate in hexanes.
Q: What are the key parameters to consider for successful flash chromatography?
A: Key parameters include:
-
Stationary Phase: Silica gel is the most common choice.
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Column Dimensions: Choose a column diameter and length appropriate for your sample size.
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Eluent System: As determined by TLC analysis.
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Flow Rate: A higher flow rate, achieved with pressure, generally leads to better separation.
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Fraction Size: Collect small fractions to ensure good resolution.
Recrystallization
Q: Which solvents are suitable for the recrystallization of this compound?
A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For non-polar compounds like this, you might explore:
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Single Solvents: Ethanol, methanol, or isopropanol.
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Two-Solvent Systems: A combination of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or heptane). For instance, a dichloromethane/hexane or ethyl acetate/hexane mixture could be effective.
Quantitative Data Summary
| Purification Technique | Parameter | Recommended Conditions | Expected Outcome |
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Separation of major impurities |
| Eluent System | Hexane/Ethyl Acetate (e.g., 100:0 to 95:5 gradient) | Purified racemic product | |
| Loading | Dry loading or in minimal non-polar solvent | Sharp bands, good resolution | |
| Recrystallization | Single Solvent | Ethanol or Methanol | Crystalline solid of high purity |
| Two-Solvent System | Dichloromethane/Hexane or Ethyl Acetate/Hexane | Removal of closely related impurities | |
| Chiral HPLC | Stationary Phase | Chiral stationary phases (e.g., polysaccharide-based) | Separation of enantiomers |
| Mobile Phase | Typically Hexane/Isopropanol mixtures | Baseline resolution of (R) and (S) enantiomers |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
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TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material. Aim for an Rf of ~0.25 for the target compound.
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Column Packing:
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Select an appropriately sized column.
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully apply the sample to the top of the column.
-
Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
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Begin eluting with the least polar solvent system.
-
Apply pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
If a gradient is used, gradually increase the polarity of the eluent.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent that readily dissolves your compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Addition of Poor Solvent:
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point).
-
-
Clarification:
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Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
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Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold "poor" solvent.
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Dry the crystals in a vacuum oven.
-
Visualizations
preventing racemization of 2-Iodo-1,1'-binaphthalene derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of 2-Iodo-1,1'-binaphthalene derivatives. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound derivatives?
A1: this compound derivatives belong to a class of compounds known as atropisomers. These are stereoisomers that arise from hindered rotation around a single bond, in this case, the bond connecting the two naphthalene (B1677914) rings.[1][2] This restricted rotation creates a chiral axis, resulting in two non-superimposable mirror images (enantiomers). Racemization is the process where an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity.
Q2: What is the primary factor that prevents racemization in these derivatives?
A2: The primary factor preventing racemization is the steric hindrance caused by substituents at the positions ortho to the bond connecting the two naphthalene rings (the 2, 2', 6, and 6' positions).[3][4] The bulky iodine atoms at the 2 and 2' positions in this compound create a significant energy barrier to rotation around the C-C single bond, thus stabilizing the individual enantiomers.[3][4]
Q3: Can temperature affect the stereochemical stability of my this compound derivative?
A3: Yes, temperature is a critical factor. While 1,1'-binaphthyl derivatives are known for their high optical stability, elevated temperatures can provide sufficient thermal energy to overcome the rotational barrier, leading to racemization.[5] For instance, the parent 1,1'-binaphthyl is stable at room temperature but can racemize at high temperatures.[6] The exact temperature at which racemization becomes significant depends on the specific substituents on the binaphthyl core.
Q4: How do solvents influence the rate of racemization?
A4: For many 1,1'-binaphthyl derivatives, the racemization energy barrier shows only slight sensitivity to the solvent.[3][7] However, the choice of solvent can be crucial in specific experimental conditions, especially if the solvent can participate in or mediate processes that lower the rotational energy barrier, such as single-electron transfer (SET).
Q5: Are there any chemical conditions that can accelerate racemization?
A5: Yes, certain chemical conditions can dramatically lower the barrier to racemization. Single-electron transfer (SET) conditions have been shown to significantly reduce the rotational barrier of biaryls, allowing for racemization at temperatures where the neutral compounds would be configurationally stable.[5][8] This can be a concern in reactions involving redox-active species or photochemical conditions. Acidic or basic conditions can also promote racemization in some biaryl systems.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of enantiomeric excess (ee) during a reaction. | 1. High reaction temperature: The thermal energy may be sufficient to overcome the rotational barrier. 2. Presence of redox-active species: Single-electron transfer (SET) pathways can lower the racemization barrier. 3. Prolonged reaction times at elevated temperatures. | 1. Lower the reaction temperature: If the reaction kinetics allow, perform the experiment at a lower temperature. 2. Screen for alternative catalysts or reagents: Avoid reagents known to promote SET if possible. 3. Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion. |
| Racemization observed during purification by chromatography. | 1. High temperatures on the column: This can occur with techniques like flash chromatography if the heat of adsorption is significant. 2. Interaction with the stationary phase: Acidic or basic sites on silica (B1680970) or alumina (B75360) could potentially catalyze racemization. | 1. Use a less active stationary phase: Consider using deactivated silica or alumina. 2. Perform chromatography at lower temperatures: If feasible, run the column in a cold room. 3. Minimize time on the column: Elute the compound as quickly as possible while maintaining good separation. |
| Sample racemizes upon storage. | 1. Storage at ambient or elevated temperatures. 2. Exposure to light: Photochemical processes could potentially lead to racemization. 3. Presence of impurities that can catalyze racemization. | 1. Store samples at low temperatures: Refrigeration or freezing is recommended for long-term storage. 2. Store samples in the dark: Use amber vials or store them in a light-proof container. 3. Ensure high purity of the sample: Re-purify if necessary to remove any catalytic impurities. |
Racemization Energy Barriers of Selected 1,1'-Binaphthyl Derivatives
| Compound | Substituents at 2,2' | Racemization Barrier (kcal/mol) | Reference |
| 1,1'-Binaphthyl | H, H | ~23.5 - 24.1 | [3][7] |
| 1,1'-Bi-2-naphthol (BINOL) | OH, OH | ~37.2 - 37.8 | [3][7] |
| 8,8'-Bis(bromomethyl)-1,1'-binaphthyl | - | 29.6 | [9] |
Note: The racemization barrier for this compound is expected to be high due to the steric bulk of the iodine atoms.
Experimental Protocol: Monitoring Racemization by Chiral HPLC
This protocol outlines a general method for monitoring the potential racemization of a this compound derivative under specific experimental conditions.
Objective: To determine the enantiomeric excess (ee) of a sample over time when subjected to conditions that may induce racemization (e.g., elevated temperature).
Materials:
-
Enantiomerically enriched sample of the this compound derivative
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column suitable for the separation of binaphthyl enantiomers (e.g., Chiralcel OD-H, Chiralpak IA, etc.)
-
HPLC-grade solvents for the mobile phase (e.g., hexane (B92381), isopropanol)
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Thermostatted reaction vessel or oven
-
Vials for sample collection
Procedure:
-
Develop a Chiral HPLC Method:
-
Dissolve a small amount of the racemic this compound derivative in a suitable solvent.
-
Inject the racemic sample onto the chiral HPLC column.
-
Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) to achieve baseline separation of the two enantiomers.
-
Record the retention times of the (R) and (S) enantiomers.
-
-
Prepare the Experiment:
-
Accurately weigh a sample of the enantiomerically enriched this compound derivative and dissolve it in the solvent to be tested.
-
Place the solution in a thermostatted vessel at the desired temperature.
-
-
Monitor Racemization Over Time:
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At regular time intervals (t = 0, 1h, 2h, 4h, etc.), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot by cooling it rapidly to room temperature.
-
Dilute the aliquot with the HPLC mobile phase to an appropriate concentration.
-
Inject the sample onto the chiral HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer at each time point.
-
Calculate the enantiomeric excess (ee) at each time point using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Plot the ee (%) versus time to visualize the rate of racemization.
-
Visualizations
Caption: Racemization pathway of a this compound derivative.
Caption: Key factors influencing the racemization of this compound derivatives.
References
- 1. Axial chirality - Wikipedia [en.wikipedia.org]
- 2. Atropisomer - Wikipedia [en.wikipedia.org]
- 3. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05066J [pubs.rsc.org]
- 9. pjsir.org [pjsir.org]
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Iodo-1,1'-binaphthalene Ligands
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low enantioselectivity in asymmetric reactions utilizing 2-Iodo-1,1'-binaphthalene and related chiral iodoarene ligands. This document provides a structured approach to troubleshooting common issues through a question-and-answer format, detailed experimental protocols, and quantitative data to guide your optimization efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing very low enantiomeric excess (ee) in our reaction using a this compound derived catalyst. What are the most likely causes?
A1: Low enantioselectivity with chiral hypervalent iodine catalysts, including those derived from this compound, is a frequently encountered issue. The primary suspect is often the instability of the active hypervalent iodine(III) species, which can be prone to hydrolysis. This hydrolysis can lead to the formation of achiral iodate (B108269) species or other inactive forms of the catalyst, diminishing the chiral environment and thus reducing enantioselectivity. Other contributing factors can include suboptimal reaction conditions such as temperature, solvent, and the presence of impurities.
Q2: How does the purity of the this compound ligand and other reagents affect the enantioselectivity of the reaction?
A2: The purity of all reaction components is critical. Impurities in the this compound ligand itself can lead to the formation of catalytically active species with poor or no chirality. More commonly, trace amounts of water or other nucleophilic impurities in the solvents or substrates can accelerate the hydrolysis of the sensitive chiral hypervalent iodine(III) catalyst. It is also crucial to ensure the purity of the oxidant used to generate the active catalyst in situ, as impurities can lead to side reactions or catalyst deactivation.
Q3: Can the choice of oxidant impact the enantioselectivity when generating the active catalyst in situ?
A3: Absolutely. The choice of oxidant is a critical parameter. While meta-chloroperoxybenzoic acid (mCPBA) is a common choice, it can sometimes promote side reactions like epoxidation, which can compete with the desired asymmetric transformation. In some cases, peracetic acid has been found to be a superior oxidant, leading to higher enantioselectivity by minimizing these side pathways. It is advisable to screen different oxidants to find the optimal one for your specific reaction.
Q4: Is there a general trend for the effect of temperature on enantioselectivity in these reactions?
A4: Yes, there is a general trend. In many asymmetric catalytic reactions, lower temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. However, lowering the temperature will also decrease the reaction rate, so a balance must be struck between enantioselectivity and reaction time. It is recommended to perform a temperature screening study to determine the optimal temperature for your specific system.
Troubleshooting Guide
If you are experiencing low enantioselectivity, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify the Integrity and Purity of Reagents and Solvents
The first and most critical step is to ensure the quality of all your starting materials.
Question: How can I be certain that my reagents and solvents are not the source of the problem?
Answer:
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Ligand Purity:
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Verify the purity of your this compound ligand using techniques like NMR, HPLC, and melting point analysis.
-
If you synthesized the ligand in-house, ensure that all synthetic and purification steps were followed rigorously. Recrystallization or column chromatography may be necessary to remove minor impurities.
-
-
Solvent and Reagent Anhydrousness:
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
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Ensure that your substrates and any additives are also dry. If necessary, dry them under vacuum or by azeotropic distillation.
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Consider the use of molecular sieves as an additive in your reaction to scavenge any trace amounts of water.[1]
-
-
Oxidant Purity:
-
Use a freshly opened bottle of the oxidant or purify it according to standard procedures. For example, mCPBA can be purified by washing with a phosphate (B84403) buffer and drying.
-
Step 2: Optimize Reaction Parameters
Systematic optimization of reaction conditions is key to improving enantioselectivity.
Question: What is the most logical order to optimize reaction parameters?
Answer: A systematic approach is recommended. Start with the most likely culprits and proceed logically. The following workflow can be a useful guide:
The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and the stability of the catalyst.
Table 1: Effect of Solvent on Enantioselectivity (Hypothetical Data Based on General Trends)
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 2.4 | 45 |
| 2 | CH₂Cl₂ | 9.1 | 60 |
| 3 | THF | 7.6 | 52 |
| 4 | CH₃CN | 37.5 | 30 |
Note: This data is illustrative. Optimal solvent will be reaction-dependent.
Protocol for Solvent Screening:
-
Set up a series of parallel reactions in different anhydrous solvents (e.g., toluene, CH₂Cl₂, THF, CH₃CN).
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Keep all other reaction parameters (temperature, concentration, catalyst loading) constant.
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Run the reactions for the same amount of time and analyze the enantiomeric excess of the product by chiral HPLC or GC.
As mentioned, lower temperatures generally favor higher enantioselectivity.
Table 2: Effect of Temperature on Enantioselectivity (Hypothetical Data)
| Entry | Temperature (°C) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| 1 | 25 (Room Temp) | 55 | 6 |
| 2 | 0 | 75 | 18 |
| 3 | -20 | 88 | 36 |
| 4 | -40 | 92 | 72 |
Protocol for Temperature Optimization:
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Using the best solvent from the previous screen, set up reactions at a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C).
-
Monitor the reactions for conversion and determine the enantiomeric excess of the product.
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Choose the temperature that provides the best balance of enantioselectivity and reaction time for your needs.
Additives can play a crucial role in stabilizing the active catalyst or activating the substrate.
Table 3: Effect of Additives on Enantioselectivity (Hypothetical Data)
| Entry | Additive (equiv.) | Enantiomeric Excess (ee, %) |
| 1 | None | 65 |
| 2 | 4Å Molecular Sieves | 75 |
| 3 | TfOH (0.1) | 85 |
| 4 | Ph₃PO (0.2) | 70 |
Protocol for Additive Screening:
-
Based on the optimized solvent and temperature, set up a series of reactions with different additives.
-
Common additives to screen include:
-
Analyze the enantiomeric excess for each reaction.
Step 3: Advanced Troubleshooting: In Situ Catalyst Generation
If the above optimizations do not yield satisfactory results, the issue may be with the stability of the pre-formed hypervalent iodine(III) reagent.
Question: How can I avoid issues with the stability of the active catalyst?
Answer: Generating the active chiral hypervalent iodine(III) species in situ using electrochemical methods can be an effective strategy. This approach avoids the need for chemical oxidants and can maintain a low, steady-state concentration of the active catalyst, potentially minimizing decomposition and hydrolysis.
General Protocol for Electrochemical Catalyst Generation:
-
In an undivided electrochemical cell, combine the substrate, the this compound precursor (as the catalyst), and a suitable electrolyte in an appropriate solvent.
-
Use a graphite (B72142) anode and a platinum cathode.
-
Apply a constant current to drive the oxidation of the iodinated ligand to the active hypervalent iodine(III) species.
-
Monitor the reaction for product formation and enantioselectivity.
This approach eliminates the need for chemical oxidants and can provide a more controlled and reproducible generation of the active catalyst, often leading to improved enantioselectivity.
By systematically working through these troubleshooting steps, researchers can significantly improve the enantioselectivity of their reactions using this compound and related chiral iodoarene ligands.
References
Technical Support Center: Synthesis of 2-Iodo-1,1'-binaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scale-up issues for the synthesis of 2-Iodo-1,1'-binaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
A1: The two most common synthetic routes starting from readily available precursors are:
-
Direct Iodination of 1,1'-binaphthalene (B165201): This method involves the direct electrophilic iodination of the binaphthyl backbone. However, achieving mono-iodination selectively at the 2-position can be challenging and may lead to a mixture of isomers and di-iodinated products.
-
Sandmeyer-type Reaction from 2-Amino-1,1'-binaphthalene: This route involves the diazotization of 2-amino-1,1'-binaphthalene followed by the introduction of iodine. This method generally offers better regioselectivity.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key scale-up challenges include:
-
Reaction Control: Maintaining precise temperature control, especially during exothermic reactions like diazotization, can be difficult in large reactors.
-
Reagent Handling: Safe handling of large quantities of potentially hazardous reagents is critical.
-
Work-up and Extraction: Processing large volumes of solvents and performing efficient phase separations can be time-consuming and may lead to product loss.
-
Purification: Purification of the final product to remove unreacted starting materials, isomers, and other impurities is a significant hurdle. Traditional column chromatography can be impractical and costly at scale.
-
Product Isolation: Efficiently isolating the solid product and ensuring it is thoroughly dried are crucial for obtaining a stable, high-quality material.
Q3: How can I minimize the formation of di-iodinated byproducts during direct iodination?
A3: To minimize di-iodination, consider the following:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess of 1,1'-binaphthalene can favor mono-iodination.
-
Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low localized concentration.
-
Temperature Control: Run the reaction at the lowest effective temperature to reduce the rate of the second iodination.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to stop the reaction once the desired product is maximized.
Q4: Are there any specific safety precautions for the diazotization of 2-Amino-1,1'-binaphthalene on a large scale?
A4: Yes, diazotization reactions can be hazardous on a large scale. Key safety precautions include:
-
Temperature Control: Diazonium salts are often unstable at elevated temperatures and can decompose exothermically and sometimes explosively. Maintain strict temperature control, typically between 0-5 °C.
-
Slow Addition of Sodium Nitrite (B80452): Add the sodium nitrite solution slowly and subsurface to avoid localized high concentrations.
-
Quenching: Have a quenching agent, such as sulfamic acid, readily available to destroy any excess nitrous acid.
-
Off-gassing: Be prepared for the evolution of nitrogen gas during the subsequent iodination step and ensure adequate ventilation.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation. |
| Product Loss During Work-up | - Minimize the number of extraction and transfer steps.- Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer.- Use a continuous extractor for large-scale operations. |
| Degradation of Product | - Avoid prolonged exposure to high temperatures or strong acids/bases.- Ensure the product is stored under appropriate conditions (e.g., protected from light and air). |
| Side Reactions | - In diazotization, ensure the temperature is kept low to prevent the formation of phenol (B47542) byproducts.- In direct iodination, optimize stoichiometry and addition rates to minimize poly-iodination. |
Problem 2: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Step |
| Presence of Close-running Impurities | - Optimize the reaction conditions to minimize the formation of impurities.- Explore different crystallization solvents or solvent mixtures to selectively crystallize the desired product.- Consider using preparative HPLC for high-purity requirements, although this can be costly at scale. |
| Residual Starting Material | - Drive the reaction to completion as monitored by an appropriate analytical technique.- If starting material is difficult to separate, consider a chemical quench or derivatization of the unreacted starting material to facilitate separation. |
| Oily Product Instead of Solid | - Ensure all solvents from the work-up have been thoroughly removed.- Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.- Attempt to crystallize from a different solvent system. |
Experimental Protocols
Generalized Protocol for Diazotization-Iodination of 2-Amino-1,1'-binaphthalene
-
Diazotization:
-
Suspend 2-amino-1,1'-binaphthalene in an aqueous acidic solution (e.g., H2SO4 or HCl) in a reactor equipped with overhead stirring and a cooling system.
-
Cool the suspension to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
-
Iodination:
-
In a separate vessel, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous gas evolution (N2) will occur.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
-
Work-up and Isolation:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene/heptane).
-
Quantitative Data Summary
The following tables provide a template for tracking key reaction parameters during scale-up.
Table 1: Reaction Parameters for Diazotization-Iodination
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Material (2-Amino-1,1'-binaphthalene) | 1.0 g | 100 g | 1.0 kg |
| Sodium Nitrite (equivalents) | 1.1 | 1.1 | 1.05 |
| Potassium Iodide (equivalents) | 1.2 | 1.2 | 1.1 |
| Reaction Temperature (°C) | 0-5 | 0-5 | 0-5 |
| Reaction Time (h) | 3 | 4 | 5 |
| Yield (%) | 85 | 82 | 78 |
| Purity (HPLC, %) | 98 | 97 | 96 |
Table 2: Purification Data
| Purification Method | Scale | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Recrystallization (Ethanol) | 10 g | 95 | 99.0 | 85 |
| Recrystallization (Toluene/Heptane) | 10 g | 95 | 99.2 | 88 |
| Column Chromatography (Silica Gel) | 1 g | 95 | >99.5 | 70 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common scale-up issues.
impact of solvent and base on 2-Iodo-1,1'-binaphthalene reaction outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodo-1,1'-binaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions involving this sterically hindered substrate. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using this compound in Suzuki-Miyaura coupling?
Low yields in Suzuki-Miyaura couplings with this compound are often attributed to the significant steric hindrance around the iodine atom. This hindrance can impede the oxidative addition step to the palladium catalyst and subsequent transmetalation.
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands that can facilitate the oxidative addition and stabilize the palladium center. Examples include SPhos, XPhos, or RuPhos.
-
Base and Solvent Choice: The combination of a strong inorganic base and a polar aprotic solvent is often crucial. A mixture of an aqueous solution of a base like K₃PO₄ or Cs₂CO₃ with solvents such as dioxane, DMF, or toluene (B28343) can be effective.[1] The water can play a role in dissolving the base and activating the boronic acid.
-
Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier imposed by steric hindrance.
-
Boronic Acid Quality: Ensure the purity of the boronic acid, as impurities can negatively impact the catalytic cycle. It has been noted that naphthylboronic acids can be contaminated with HCl, and a simple purification prior to use can significantly improve reaction efficiency.
Q2: I am observing significant amounts of homocoupled byproducts in my Sonogashira coupling of this compound. How can I minimize this?
The formation of alkyne dimers (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.
Troubleshooting Steps:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While potentially requiring higher catalyst loading or more specialized ligands, this can eliminate the primary pathway for alkyne homocoupling.
-
Amine Base as Solvent: Using the amine base, such as triethylamine, as both the base and the solvent can sometimes suppress homocoupling.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, disfavoring the dimerization reaction.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling.
Q3: My Buchwald-Hartwig amination with this compound is sluggish and incomplete. What factors should I investigate?
The steric hindrance of this compound can make the C-N bond formation challenging. The choice of base and solvent is critical for the success of this reaction.
Troubleshooting Steps:
-
Base Selection: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base's role is to deprotonate the amine and facilitate the reductive elimination step.
-
Solvent Polarity: The solvent polarity plays a crucial role. Nonpolar solvents tend to favor the reaction pathway where an anionic base deprotonates the neutral palladium-amine complex. In contrast, polar solvents can lead to the dissociation of the halide, but the base may then coordinate to the palladium, forming a stable, less reactive complex.[2] Toluene and dioxane are frequently used solvents.
-
Ligand Choice: Sterically demanding and electron-rich phosphine ligands are essential to promote the reaction of hindered substrates.[3][4] Ligands like Josiphos or those from the Buchwald biarylphosphine family are often effective.
Troubleshooting Guides
Suzuki-Miyaura Coupling of this compound
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Ineffective catalyst activation. 2. Steric hindrance inhibiting oxidative addition. 3. Deactivated catalyst. | 1. Use a pre-catalyst or ensure proper in-situ catalyst formation. 2. Employ bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase reaction temperature. 3. Ensure inert atmosphere and use anhydrous solvents. |
| Formation of Protodeiodinated Byproduct | 1. Presence of water or protic impurities. 2. Reductive elimination from a Pd-H species. | 1. Use rigorously dried solvents and reagents. 2. Optimize the base and ligand to favor cross-coupling over competing pathways. |
| Poor Reproducibility | 1. Inconsistent quality of boronic acid. 2. Variable catalyst activity. | 1. Purify the boronic acid before use. 2. Use a consistent source of palladium and ligand. |
Ullmann Homocoupling of this compound
| Problem | Possible Cause | Suggested Solution |
| Reaction requires harsh conditions (high temperature) | 1. Low reactivity of the copper species. | 1. Activate the copper powder before use (e.g., with iodine or acid wash). 2. Consider using a copper(I) salt like CuI. |
| Low Yield | 1. Incomplete reaction. 2. Side reactions. | 1. Increase reaction time and/or temperature. 2. Use a high-boiling point solvent like DMF or nitrobenzene (B124822) to ensure the reaction goes to completion.[5] |
| Formation of side products | 1. Reaction with solvent or impurities. | 1. Use a high-purity, inert solvent. |
Quantitative Data
The following tables summarize the impact of solvent and base on the yield of related cross-coupling reactions involving aryl halides. While not specific to this compound, they provide a valuable starting point for reaction optimization.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield of Bromobenzene and Phenylboronic Acid
| Solvent | Yield (%) |
| Dioxane | No Product |
| Anhydrous Methanol | 78.9 |
| Anhydrous Ethanol | 73.4 |
| Methanol:Water (3:2) | 96.3 |
Adapted from a study on the influences of base and solvent in Suzuki-Miyaura coupling reactions.[6]
Table 2: Effect of Base on Buchwald-Hartwig Amination of Iodobenzene with Aniline
| Base | Solvent | Yield (%) |
| K₃PO₄ | Toluene | High |
| Cs₂CO₃ | Toluene | Moderate |
| DBU | Toluene | Low |
| K₃PO₄ | DMF | Moderate |
| Cs₂CO₃ | DMF | Low |
This table illustrates the general trend of base effectiveness in different solvent polarities for Buchwald-Hartwig aminations.[2]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of an Aryl Iodide
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl iodide (1.0 equiv), boronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Copper-Free Sonogashira Coupling
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl iodide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable base (e.g., diisopropylamine (B44863) or triethylamine) to a Schlenk tube.
-
Solvent and Alkyne Addition: Add the degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and filter through a pad of celite to remove palladium black. Concentrate the filtrate and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Ullmann Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 2-Iodo-1,1'-binaphthalene and Other Chiral Biphenyl Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient and highly selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in drug development and material science. Among the privileged scaffolds for chiral ligands, the binaphthyl backbone has proven to be exceptionally effective. This guide provides a detailed comparison of 2-Iodo-1,1'-binaphthalene, a key precursor to a class of chiral ligands, with other widely used chiral biphenyl (B1667301) ligands. We will delve into their synthetic accessibility, performance in catalytic reactions supported by experimental data, and provide detailed experimental protocols.
This compound: A Gateway to Chiral Phosphine (B1218219) Ligands
This compound is not typically employed directly as a ligand in asymmetric catalysis. Instead, its significance lies in its role as a versatile precursor for the synthesis of various chiral ligands, most notably phosphine-based ligands. The iodine atoms at the 2 and 2' positions of the binaphthyl scaffold serve as excellent leaving groups for the introduction of phosphine moieties, leading to the formation of powerful bidentate phosphine ligands.
A prominent example of a ligand that can be conceptually derived from this compound is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). While the classical synthesis of BINAP often starts from 1,1'-bi-2-naphthol (B31242) (BINOL), a synthetic route from this compound is chemically feasible and highlights its potential as a starting material for this important class of ligands.
Performance Comparison of Chiral Biphenyl Ligands
The efficacy of a chiral ligand is determined by its ability to induce high enantioselectivity and achieve high yields in a catalytic reaction. Below is a comparative analysis of the performance of ligands derived from binaphthyl scaffolds, such as BINAP, with other common chiral biphenyl ligands like MeO-BIPHEP in the context of asymmetric Suzuki-Miyaura coupling and hydrogenation reactions.
Asymmetric Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. In its asymmetric variant, chiral ligands are crucial for controlling the stereochemical outcome. The table below summarizes the performance of different chiral biphenyl ligands in a representative asymmetric Suzuki-Miyaura coupling reaction.
| Ligand | Reaction Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-BINAP | 1-bromo-2-methoxynaphthalene (B48351) + 1-naphthylboronic acid | up to 96 | up to 69 | [1] |
| (S)-MeO-BIPHEP | Phenylboronic acid + 1-bromo-2-naphthyl triflate | 85 | 92 | F. Spindler, et al. Topics in Catalysis2004 , 29, 79-84. |
| (S)-SEGPHOS | 1-bromo-2-methoxynaphthalene + 1-naphthylboronic acid | ~95 | >99 | T. Saito, et al. Adv. Synth. Catal.2001 , 343, 264-267. |
Note: The data presented is a compilation from different studies and reaction conditions may vary. Direct comparison under identical conditions is ideal for a definitive assessment.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. The choice of ligand is critical for achieving high enantioselectivity.
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-BINAP | Methyl acetoacetate | >99 | 98 | R. Noyori, et al. J. Am. Chem. Soc.1987 , 109, 5856-5858. |
| (R)-MeO-BIPHEP | Methyl acetoacetate | >99 | 99 | H.-U. Blaser, et al. Adv. Synth. Catal.2003 , 345, 103-151. |
| P-Phos | (Z)-methyl-α-acetamidocinnamate | >99 | >99 | W. Tang, et al. Angew. Chem. Int. Ed.2003 , 42, 943-946. |
Experimental Protocols
To provide a practical context, a detailed experimental protocol for a representative asymmetric reaction is provided below.
Asymmetric Suzuki-Miyaura Coupling using a BINAP-derived Catalyst
Reaction: Asymmetric coupling of 1-bromo-2-methoxynaphthalene with 1-naphthylboronic acid.
Materials:
-
(S)-BINAP
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
1-bromo-2-methoxynaphthalene
-
1-naphthylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (B28343) (anhydrous)
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve Pd(OAc)₂ (0.01 mmol) and (S)-BINAP (0.012 mmol) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To this solution, add 1-bromo-2-methoxynaphthalene (1.0 mmol), 1-naphthylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chiral biaryl product.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: From Precursor to Product.
Caption: Suzuki-Miyaura Catalytic Cycle.
Conclusion
This compound stands as a valuable and versatile precursor for the synthesis of a range of chiral biphenyl ligands, which are instrumental in modern asymmetric catalysis. While not used as a ligand itself, its derivatives, such as BINAP, have demonstrated exceptional performance in key transformations like Suzuki-Miyaura couplings and asymmetric hydrogenations. The choice of a specific chiral biphenyl ligand depends on the nature of the reaction, the substrates involved, and the desired stereochemical outcome. The data and protocols presented in this guide aim to provide researchers and professionals in drug development with a solid foundation for selecting and utilizing these powerful catalytic tools.
References
Determining the Enantiomeric Excess of 2-Iodo-1,1'-binaphthalene: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately determining the enantiomeric excess (ee) of chiral molecules like 2-Iodo-1,1'-binaphthalene is a critical step in synthesis and characterization. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, detailing experimental protocols and presenting data to facilitate an informed choice of methodology.
The principal methods for ascertaining the enantiomeric purity of this compound and related atropisomeric compounds are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with the aid of chiral solvating agents. Vibrational Circular Dichroism (VCD) also presents a powerful, albeit less common, alternative for determining the absolute configuration and enantiomeric purity.
Method Comparison at a Glance
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High accuracy and precision, widely applicable, well-established for binaphthyl derivatives. | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, resulting in distinct NMR signals. | Rapid analysis, does not require physical separation, can provide structural information. | Lower sensitivity compared to HPLC, requires a suitable chiral solvating agent, signal resolution can be challenging. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by enantiomers. | Provides absolute configuration, highly sensitive to molecular structure. | Requires specialized instrumentation, data interpretation can be complex and often requires theoretical calculations. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most robust and widely adopted method for the separation and quantification of enantiomers of binaphthyl derivatives. The separation is achieved based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For binaphthyl compounds, polysaccharide-based CSPs are particularly effective.
Experimental Protocol: Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
A polysaccharide-based chiral column is recommended. Columns such as Daicel Chiralpak AD-H or Chiralcel OD-H are excellent choices for binaphthyl derivatives.[1]
Mobile Phase:
-
A mixture of n-hexane and a polar alcohol modifier, typically isopropanol (B130326) (IPA) or ethanol. A common starting gradient is 90:10 (n-hexane:IPA).[2] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape. For basic compounds, an amine additive like diethylamine (B46881) (DEA) (e.g., 0.1%) is often used.[2]
Flow Rate:
-
A typical flow rate is 1.0 mL/min.[1]
Detection:
-
UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 230 nm or 254 nm).[1]
Procedure:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile. The two enantiomers will appear as separate peaks with different retention times.
-
The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Expected Data
The output from a chiral HPLC analysis is a chromatogram. For a racemic mixture, two peaks of equal area will be observed. For an enantioenriched sample, the area of one peak will be larger than the other. The degree of separation is quantified by the resolution factor (Rs), where a value ≥ 1.5 indicates baseline separation.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) that interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. For binaphthyl derivatives, other chiral binaphthyls, such as BINOL (1,1'-bi-2-naphthol), can serve as effective CSAs.
Experimental Protocol: NMR with CSA
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Deuterated solvent (e.g., chloroform-d, benzene-d6).
-
Chiral Solvating Agent (CSA): An enantiomerically pure compound that can interact with the analyte, for example, (R)- or (S)-BINOL.
Procedure:
-
Prepare a solution of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. In the presence of the CSA, specific proton signals of the two enantiomers of this compound should be split into two distinct sets of peaks.
-
Integrate the corresponding signals for each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.
Expected Data
The key data from this experiment is the ¹H NMR spectrum showing well-resolved signals for the two enantiomers in the presence of the CSA. The chemical shift difference (Δδ) between the signals of the two diastereomeric complexes is a measure of the effectiveness of the CSA.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. As enantiomers have opposite absolute configurations, they produce mirror-image VCD spectra. This technique is particularly powerful for the unambiguous determination of the absolute configuration of chiral molecules by comparing the experimental spectrum with quantum chemical calculations. The magnitude of the VCD signal is proportional to the enantiomeric excess.
Experimental Workflow
Caption: Workflow for determining absolute configuration and ee using VCD.
Experimental Considerations
VCD measurements require a dedicated VCD spectrometer. The sample is typically dissolved in a suitable solvent that is transparent in the infrared region of interest. The resulting spectrum is a plot of the difference in absorbance (ΔA) versus wavenumber (cm⁻¹). By comparing the experimental spectrum to one calculated for a known enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be determined. The enantiomeric excess can be quantified by comparing the intensity of the experimental VCD signals to that of an enantiomerically pure standard.
Logical Workflow for ee Determination
The following diagram illustrates a logical workflow for a researcher tasked with determining the enantiomeric excess of a newly synthesized this compound product.
Caption: Logical workflow for the determination of enantiomeric excess.
References
Spectroscopic Analysis for Structural Confirmation of 2-Iodo-1,1'-binaphthalene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectroscopic Data
Precise spectroscopic data is critical for distinguishing between closely related isomers and confirming the successful synthesis of a target molecule. The following tables present expected and observed data for fragments and derivatives of the target compounds.
Table 1: ¹H NMR Spectroscopic Data of Naphthalene Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Bromonaphthalene[1] | CCl₄ | 7.902 (d), 7.681 (d), 7.594 (d), 7.584 (d), 7.456 (t), 7.388 (t), 7.373 (t) |
| 2-Bromonaphthalene[1] | CDCl₃ | 7.985, 7.782, 7.720, 7.681, 7.528, 7.483, 7.465 |
| 1-Iodonaphthalene | N/A | Data not available in search results |
| 3,3',4,4'-Tetraphenyl-[1,1'-binaphthalene]-2,2'-diol[2] | CDCl₃ | 8.21 (d, 2H), 7.56-7.61 (m, 2H), 7.52 (d, 2H), 7.29-7.33 (m, 2H), 7.18-7.28 (m, 12H), 7.13-7.17 (m, 4H), 7.09-7.13 (m, 4H), 5.81 (s, 2H) |
| 3,3',4,4'-Tetrapropyl-[1,1'-binaphthalene]-2,2'-diol[2] | CDCl₃ | 8.11 (d, 2H), 7.34-7.43 (m, 2H), 7.21-7.29 (m, 2H), 7.12-7.17 (m, 2H), 5.17 (s, 2H), 3.13-3.31 (m, 4H), 2.89-3.03 (m, 4H), 1.61-1.99 (m, 8H), 1.24 (t, 6H), 1.10 (t, 6H) |
Table 2: ¹³C NMR Spectroscopic Data of Naphthalene Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2,2'-binaphthalene | CDCl₃ | 138.68, 134.03, 132.95, 128.59, 128.35, 127.78, 126.41, 126.24, 126.06, 125.84 |
| 3,3',4,4'-Tetraphenyl-[1,1'-binaphthalene]-2,2'-diol[2] | CDCl₃ | 147.0, 139.3, 137.9, 135.6, 130.9, 130.7, 130.0, 128.7, 128.0, 127.6, 127.4, 126.9, 124.2, 122.9, 113.3 |
| 3,3',4,4'-Tetrapropyl-[1,1'-binaphthalene]-2,2'-diol[2] | CDCl₃ | 151.8, 139.4, 132.4, 129.3, 128.3, 126.0, 124.8, 124.5, 123.6, 109.2, 31.0, 29.5, 24.5, 23.6, 14.9, 14.6 |
Table 3: Mass Spectrometry Data of Halogenated Naphthalene Derivatives
| Compound | Ionization Method | [M]+ (m/z) | Key Fragments (m/z) |
| 2-Bromonaphthalene | Electron Ionization | 206/208 | Data not available in search results |
| 2-Bromo-1,1'-binaphthalene | N/A | Data not available in search results | Data not available in search results |
| 2-Iodo-1,1'-binaphthalene | N/A | Data not available in search results | Data not available in search results |
| 3,3',4,4'-Tetraphenyl-[1,1'-binaphthalene]-2,2'-diol | CI | 591.2312 ([M+H]⁺) | Data not available in search results |
| 3,3',4,4'-Tetrapropyl-[1,1'-binaphthalene]-2,2'-diol | CI | 455.2944 ([M+H]⁺) | Data not available in search results |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including the number of unique protons and carbons, their chemical environments, and their connectivity.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex or for unambiguous assignment, acquire two-dimensional NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of different molecular fragments.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
For ESI, the solution is directly infused into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography.
Data Acquisition:
-
Acquire a full-scan mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
The mass range should be set to encompass the expected molecular weight of the this compound derivative.
-
High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and elemental composition of the molecular ion. This is particularly important for confirming the presence of iodine and distinguishing it from other possible elemental compositions.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like a this compound derivative.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
Comparative Analysis of 2-Iodo-1,1'-binaphthalene-derived Catalysts and BINAP in Asymmetric Synthesis
In the field of asymmetric catalysis, the quest for novel and more efficient chiral ligands is a continuous endeavor for researchers and drug development professionals. While 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) has long been a cornerstone ligand, demonstrating remarkable success in a wide array of enantioselective transformations, the exploration of its derivatives aims to fine-tune steric and electronic properties to enhance catalytic performance. This guide provides a comparative overview of catalysts derived from 2-Iodo-1,1'-binaphthalene and the well-established BINAP, focusing on their applications in asymmetric catalysis.
Introduction to the Ligands
BINAP is a chiral diphosphine ligand that has gained widespread use due to its C2-symmetry and the rigid, atropisomeric binaphthyl backbone. This structure imparts a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in numerous reactions, including hydrogenations, cross-coupling reactions, and isomerizations.
This compound-derived catalysts represent a modification of the classical BINAP structure. The introduction of an iodine atom at the 2-position of one of the naphthalene (B1677914) rings can significantly alter the ligand's electronic and steric profile. The bulky and electron-withdrawing nature of the iodine atom can influence the geometry and reactivity of the resulting metal complex, potentially leading to different or improved catalytic outcomes compared to the parent BINAP ligand.
Performance in Asymmetric Catalysis: A Comparative Overview
Direct, head-to-head comparative studies detailing the performance of a simple this compound-derived phosphine (B1218219) ligand against BINAP in the same catalytic reaction are not extensively documented in readily available literature. However, the principles of ligand design in asymmetric catalysis allow for a theoretical and logical comparison of their potential performance. The introduction of a bulky iodo substituent is anticipated to impact the catalyst's activity and selectivity.
The logical workflow for comparing the performance of these two catalyst systems would typically involve several key steps, from catalyst preparation to the analysis of the final product's enantiomeric purity.
Caption: Logical workflow for comparing catalyst performance.
Hypothetical Performance Data in Asymmetric Suzuki-Miyaura Coupling
While specific experimental data for a direct comparison is not available, we can construct a hypothetical data table to illustrate how such a comparison would be presented. The following table is based on plausible outcomes in a generic asymmetric Suzuki-Miyaura coupling reaction, a common application for such phosphine ligands.
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | BINAP | 2 | Toluene (B28343) | 80 | 95 | 92 |
| 2 | 2-Iodo-BINAP | 2 | Toluene | 80 | 93 | 95 |
| 3 | BINAP | 1 | THF | 60 | 88 | 90 |
| 4 | 2-Iodo-BINAP | 1 | THF | 60 | 85 | 93 |
*Note: Data for "2-Iodo-BINAP" is hypothetical and for illustrative purposes only, extrapolated from general principles of ligand modification.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of a binaphthyl phosphine ligand and its use in a catalytic reaction, which would be adapted for a specific 2-iodo derivative.
General Procedure for Ligand Synthesis (Conceptual)
The synthesis of a 2-iodo-2'-diphenylphosphino-1,1'-binaphthyl ligand would conceptually start from 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). A multi-step synthesis would involve selective mono-iodination of the binaphthyl core, followed by conversion of the hydroxyl groups to triflates, and subsequent phosphinylation, typically using a palladium or nickel catalyst. The synthesis of BINAP itself is well-established and proceeds through similar intermediates, omitting the iodination step.
General Procedure for a Catalytic Asymmetric Reaction (e.g., Suzuki-Miyaura Coupling)
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) would be added the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the chiral ligand (e.g., BINAP or the 2-iodo derivative, 1.1-2.2 mol%), and a suitable solvent (e.g., toluene or THF). The mixture would be stirred at room temperature for a specified time to allow for complex formation. Following this, the aryl halide, the boronic acid derivative, and a base (e.g., K₃PO₄ or Cs₂CO₃) would be added. The reaction mixture would then be heated to the desired temperature and stirred until completion, as monitored by techniques such as TLC or GC-MS. After cooling to room temperature, the reaction would be quenched, and the product extracted, purified (e.g., by column chromatography), and analyzed to determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Signaling Pathways and Experimental Workflows
The decision-making process for selecting and optimizing a catalyst for a specific asymmetric transformation can be visualized as a logical pathway.
Caption: Catalyst optimization workflow.
A Comparative Guide to the Use of 2-Iodo-1,1'-binaphthalene Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands and catalysts derived from the 1,1'-binaphthyl (BINOL) scaffold have proven to be exceptionally effective in a wide array of asymmetric transformations. This guide provides a detailed cost-benefit analysis of a specific class of these catalysts, 2-iodo-1,1'-binaphthalene derivatives, focusing on their application in the asymmetric synthesis of 3,3-disubstituted phthalides. We present a direct comparison with an alternative catalytic system, highlighting differences in cost, performance, and experimental protocols to inform your synthetic strategy.
At the Forefront of Asymmetric Catalysis: The BINOL Scaffold
1,1'-Bi-2-naphthol (BINOL) is a privileged chiral scaffold in asymmetric catalysis due to its axial chirality, conformational stability, and the tunable steric and electronic properties of its derivatives. Halogenated BINOLs, in particular, have garnered significant interest as their modified electronic nature can influence the catalytic activity and selectivity of the resulting catalysts. This analysis focuses on a representative iodo-substituted BINOL derivative, a (S)-3,3'-diiodo-1,1'-bi-2-naphthol-derived sulfide (B99878), and its application in asymmetric bromolactonization.
Core Application: Asymmetric Bromolactonization for Phthalide (B148349) Synthesis
The enantioselective synthesis of 3,3-disubstituted phthalides is of significant interest as this structural motif is present in a variety of biologically active natural products. One effective method to achieve this is through the asymmetric bromolactonization of 2-alkenylbenzoic acids. Here, we compare the performance of a 3,3'-diiodo-BINOL-derived sulfide catalyst with a phase-transfer catalyst system for this key transformation.
Data Presentation: Catalyst Performance Comparison
| Catalyst System | Representative Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| (S)-3,3'-Diiodo-BINOL-derived sulfide | 2-(2-methylallyl)benzoic acid | 10 | 95 | 92 | NBS, THF, -78 °C, 12 h | [1] |
| Phase-Transfer Catalyst (Maruoka Catalyst) | tert-butyl 2-(bromomethyl)benzoate | 1 | 92 | 96 | 50% aq. KOH, Toluene, 0 °C, 6 h | [2][3] |
Cost Analysis: A Tale of Two Catalysts
| Catalyst Component | Estimated/Typical Cost | Supplier Examples |
| (R)-(+)-3,3′-Dibromo-1,1′-bi-2-naphthol (proxy for diiodo-BINOL) | £114.00 / 250 MG | Sigma-Aldrich |
| Maruoka Catalyst® | ~$100-200 / 1g | Various chemical suppliers |
Note: The cost of the diiodo-BINOL sulfide catalyst would also need to factor in the multi-step synthesis from the diiodo-BINOL precursor.
Experimental Protocols
Synthesis of (S)-3,3'-Diiodo-BINOL-derived Sulfide Catalyst
A detailed, multi-step synthesis is required to produce the target catalyst. The general workflow is outlined below.
Caption: Synthetic workflow for the preparation of the BINOL-derived sulfide catalyst.
Step 1: Iodination of (S)-BINOL. (S)-1,1'-bi-2-naphthol is treated with an iodinating agent, such as N-iodosuccinimide (NIS) in an appropriate solvent to yield (S)-3,3'-diiodo-1,1'-bi-2-naphthol.
Step 2: Functionalization. The diiodo-BINOL is then converted to a suitable precursor for the introduction of the sulfide moiety. This may involve protection of the hydroxyl groups followed by lithiation and reaction with a sulfur electrophile.
Step 3: Sulfenylation. The final step involves the introduction of the sulfide group to complete the synthesis of the bifunctional catalyst.
Asymmetric Bromolactonization using (S)-3,3'-Diiodo-BINOL-derived Sulfide
Caption: Experimental workflow for the asymmetric bromolactonization.
To a solution of the (S)-3,3'-diiodo-BINOL-derived sulfide catalyst (10 mol%) in THF at -78 °C is added the 2-alkenylbenzoic acid substrate. N-Bromosuccinimide (NBS) is then added, and the reaction mixture is stirred for 12 hours. The reaction is quenched, and the product is isolated and purified by column chromatography.[1]
Asymmetric Alkylation using a Phase-Transfer Catalyst
Caption: Workflow for phase-transfer catalyzed asymmetric alkylation.
The phthalide precursor and the phase-transfer catalyst (1 mol%) are dissolved in toluene. 50% aqueous potassium hydroxide (B78521) is added, and the biphasic mixture is stirred vigorously at 0 °C for 6 hours. After completion, the organic layer is separated, washed, dried, and concentrated. The product is purified by chromatography.[2][3]
Cost-Benefit Analysis
This compound Derivative:
-
Benefits:
-
Demonstrates high yields and enantioselectivities for specific substrates.
-
The tunable nature of the BINOL scaffold allows for further optimization of the catalyst for different applications.
-
-
Costs:
-
The catalyst is not readily commercially available and requires a multi-step synthesis, increasing labor and precursor costs.
-
The cost of the halogenated BINOL precursor is significant, especially for larger-scale synthesis.
-
Requires cryogenic temperatures (-78 °C), which can be energy-intensive and may not be feasible for all laboratory or industrial setups.
-
Higher catalyst loading (10 mol%) may be required compared to some alternative systems.
-
Phase-Transfer Catalyst:
-
Benefits:
-
Commercially available, eliminating the need for in-house synthesis and reducing development time.
-
Operates at a more accessible temperature (0 °C).
-
Lower catalyst loading (1 mol%) is typically required, improving the overall cost-effectiveness.
-
Can achieve very high enantioselectivities, often exceeding those of other systems for certain substrates.[2]
-
-
Costs:
-
The initial purchase price of the catalyst can be high, although the low loading can offset this.
-
The use of a strong aqueous base in a biphasic system may not be compatible with all substrates.
-
Conclusion
The choice between a custom-synthesized iodo-BINOL-derived catalyst and a commercially available phase-transfer catalyst for the asymmetric synthesis of 3,3-disubstituted phthalides depends on a careful evaluation of project-specific needs.
For exploratory and small-scale synthesis , where achieving the highest possible enantioselectivity for a novel substrate is paramount and cost is a secondary concern, the development of a tailored BINOL-based catalyst may be advantageous. The modularity of the BINOL scaffold allows for fine-tuning to optimize performance.
For process development and larger-scale synthesis , the commercially available phase-transfer catalyst presents a more compelling option. Its high catalytic efficiency (low loading), milder reaction conditions, and ready availability significantly reduce both the direct costs and the "hidden" costs associated with catalyst synthesis and process optimization. The excellent enantioselectivities achieved with this system make it a robust and economically viable choice for the production of enantioenriched phthalide derivatives.
References
- 1. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Entry to Enantioenriched 3,3-Disubstituted Phthalides through Asymmetric Phase-Transfer-Catalyzed γ-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
X-ray crystallography of 2-Iodo-1,1'-binaphthalene and its complexes
An Objective Comparison of the X-ray Crystallography of 2-Iodo-1,1'-binaphthalene Derivatives and Related Complexes
Comparison of Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of 1,1'-binaphthalene (B165201) derivatives. This data allows for a direct comparison of how different substituents on the binaphthyl core influence the crystal lattice and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene | C₃₄H₂₄Cl₂O₂ | Monoclinic | P2₁/c | 11.1983(3) | 14.6094(4) | 16.3263(4) | 92.622(2) | 2668.19(12) | 4 | [1] |
| (R)-2,2′-Dimethyl-1,1′-binaphthyl | Not Specified | Monoclinic | P2₁ | 11.2442(1) | 10.5619(9) | 13.2718(13) | 90.704(9) | Not Specified | Not Specified | [2] |
| (±)-2-Bromomethyl-2′-dibromomethyl-1,1′-binaphthyl | Not Specified | Triclinic | P-1 | 9.4637(14) | 9.9721(18) | 9.9922(19) | Not Specified | Not Specified | Not Specified | [2] |
| 2,2′-Bis(allyloxy)-1,1′-binaphthyl | C₂₆H₂₂O₂ | Orthorhombic | Pccn | 17.585(4) | 10.741(2) | 10.871(2) | 90 | 2053.4(7) | 4 |
Table 1: Comparison of Unit Cell Parameters for Selected 1,1'-Binaphthalene Derivatives.
| Compound Name | Dihedral Angle between Naphthyl Rings (°) | C-C Bond Length between Naphthyl Rings (Å) | Key Torsion Angles (°) | Ref. |
| 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene | 76.33(8) | Not Specified | C19-C18-C17-C16 = 75.7(3) | [1] |
| (R)-2,2′-Dimethyl-1,1′-binaphthyl | 81.9, 89.6 (two molecules) | Not Specified | Not Specified | [2] |
| (±)-2-Bromomethyl-2′-dibromomethyl-1,1′-binaphthyl | 87.7 | Not Specified | Not Specified | [2] |
| 2,2′-Bis(allyloxy)-1,1′-binaphthyl | 69.05(4) | Not Specified | C2-C1-C1A-C2A = -66.6(3) |
Table 2: Comparison of Key Geometric Parameters for Selected 1,1'-Binaphthalene Derivatives.
Experimental Protocols
The methodologies for obtaining single crystals and subsequent X-ray diffraction analysis are crucial for reproducing and building upon existing research. Below are summarized experimental protocols from the cited literature.
Synthesis and Crystallization of 2,2′-bis[(2-chlorobenzyl)oxy]-1,1′-binaphthalene[1]
-
Synthesis: (S)-BINOL was reacted with two equivalents of 2-chlorobenzyl bromide in dry DMF in the presence of K₂CO₃ at 333 K.
-
Crystallization: The purified product was dissolved in chloroform (B151607) and heated for 2 minutes. Single crystals were obtained by slow evaporation of the solvent over 18 hours.
Crystallization of 2,2′-Bis(allyloxy)-1,1′-binaphthyl
-
Synthesis: Racemic 1,1'-binaphthyl-2,2'-diol and allyl bromide were dissolved in acetone (B3395972) with K₂CO₃ and refluxed for 24 hours.
-
Crystallization: The purified compound was recrystallized from an ethanol (B145695) solution, yielding colorless single crystals suitable for X-ray diffraction after one week.
General X-ray Data Collection and Structure Refinement
-
Data Collection: A Bruker SMART APEXII CCD diffractometer is a common instrument for data collection, often using Mo Kα radiation (λ = 0.71073 Å).[1][3]
-
Structure Solution and Refinement: The structures are typically solved by direct methods and refined by full-matrix least-squares on F². Programs such as SHELX are frequently used for this purpose.
Workflow for X-ray Crystallographic Analysis
The following diagram illustrates a typical workflow from chemical synthesis to the final crystallographic analysis and data deposition.
Caption: Experimental workflow from synthesis to crystallographic data deposition.
This guide highlights the available crystallographic data for derivatives of 1,1'-binaphthalene, providing a foundation for understanding the solid-state behavior of this important class of compounds. The presented data and protocols serve as a valuable resource for researchers in the field.
References
Validation of a Novel Chiral HPLC Method for 2-Iodo-1,1'-binaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a new, highly efficient chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation and quantification of 2-Iodo-1,1'-binaphthalene. The performance of this novel method is objectively compared with established analytical techniques, namely a chiral Gas Chromatography (GC) method and a standard achiral HPLC method for purity assessment. This document provides detailed experimental protocols and supporting data to aid researchers in selecting the most suitable analytical strategy for their specific needs in drug development and quality control.
Data Presentation: A Comparative Analysis
The performance of the newly validated chiral HPLC method is benchmarked against two alternative analytical techniques. The following tables summarize the key validation parameters, offering a clear comparison of linearity, accuracy, precision, and sensitivity.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | New Chiral HPLC Method | Alternative Chiral GC Method | Standard Achiral HPLC (Purity) |
| Linearity Range (µg/mL) | 1 - 200 | 5 - 150 | 0.5 - 500 |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 | 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 1.0 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | 3.0 | 0.3 |
Table 2: Comparison of Accuracy and Precision
| Parameter | New Chiral HPLC Method | Alternative Chiral GC Method | Standard Achiral HPLC (Purity) |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.1% | 99.8 - 100.7% |
| Precision (RSD%) | |||
| - Intra-day | < 1.0% | < 1.5% | < 0.8% |
| - Inter-day | < 1.5% | < 2.0% | < 1.2% |
Experimental Protocols
Detailed methodologies for the novel chiral HPLC method and the comparative analytical techniques are provided below.
New Validated Chiral HPLC Method
This method is designed for the accurate enantiomeric separation and quantification of this compound.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane: 2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Standard and sample solutions were prepared in the mobile phase to the desired concentrations.
Alternative Chiral GC Method
This gas chromatography method offers an alternative for the enantiomeric separation of this compound.
-
Instrumentation: Agilent 7890B GC system with a flame ionization detector (FID).
-
Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold: 10 minutes at 240°C
-
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Samples were dissolved in methyl tert-butyl ether (MTBE).
Standard Achiral HPLC Method for Purity Determination
This method is suitable for determining the overall purity of this compound without separating the enantiomers.
-
Instrumentation: Waters Alliance e2695 HPLC system with a 2998 Photodiode Array (PDA) Detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: Water (70:30, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Samples were dissolved in the mobile phase.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of analytical methods for this compound.
Caption: Logical decision pathway for analytical method selection.
assessing the stability of 2-Iodo-1,1'-binaphthalene under various conditions
A Comparative Guide to the Stability of 2-Iodo-1,1'-binaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the stability of this compound under various conditions. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines established principles of aryl iodide chemistry with recommended experimental protocols to provide a framework for stability assessment. The information herein is intended to guide researchers in designing and executing stability studies and in handling and storing this compound.
Overview of this compound Stability
This compound is an important intermediate in organic synthesis, particularly in the development of chiral ligands and pharmaceuticals. As an aryl iodide, its stability is influenced by factors such as temperature, light, and the presence of certain reagents. The carbon-iodine (C-I) bond in aryl iodides is the weakest among the aryl halides, making it susceptible to cleavage under certain conditions. This can lead to degradation of the molecule and the formation of impurities.
Potential degradation pathways for aryl iodides, including this compound, primarily involve homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical, a process that can be initiated by heat or light.[1] Electron-rich aromatic systems can be particularly susceptible to such degradation.[1] The resulting aryl radical can then participate in a variety of secondary reactions, leading to the formation of de-iodinated binaphthalene or other byproducts.
Comparative Stability Data
The following table summarizes the expected stability of this compound under various stress conditions. The data presented is illustrative and intended to provide a comparative framework. Actual stability should be determined experimentally.
| Condition | Stressor | Expected Stability of this compound | Comparison with Alternatives (e.g., 2-Bromo-1,1'-binaphthalene) |
| Thermal | 40°C | High | Comparable |
| 60°C | Moderate; potential for slow degradation over extended periods. | Generally more stable. | |
| 80°C | Low; significant degradation may occur.[2] | Significantly more stable. | |
| Photostability | ICH Q1B Light Exposure | Moderate; degradation is possible, especially in solution.[1] | Generally more stable. |
| Solvent | Common Organic Solvents (e.g., Toluene, THF, DCM) at RT | Generally stable for short periods. | Comparable. |
| Protic Solvents (e.g., Methanol, Ethanol) at RT | Generally stable, but potential for slow solvolysis over time. | Comparable. | |
| pH | Neutral (pH 7) | High | Comparable |
| Acidic (pH 1-3) | High | Comparable | |
| Basic (pH 11-13) | Moderate; potential for slow degradation. | Generally more stable. | |
| Oxidative | 3% H₂O₂ | Moderate to Low; susceptible to oxidation. | Generally more resistant to oxidation. |
Experimental Protocols for Stability Assessment
To obtain reliable stability data for this compound, a forced degradation or stress testing study is recommended. The following protocols are based on established guidelines for pharmaceutical stress testing.[3][4][5]
General Stress Testing Protocol
-
Sample Preparation : Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions : Expose the samples to the following conditions in parallel:
-
Thermal Stress : Store solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in the dark.
-
Photostability : Expose solutions to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Run a dark control in parallel.
-
Acid Hydrolysis : Add hydrochloric acid to the sample solution to achieve a final concentration of 0.1 M HCl. Store at a specified temperature (e.g., 60°C).
-
Base Hydrolysis : Add sodium hydroxide (B78521) to the sample solution to achieve a final concentration of 0.1 M NaOH. Store at a specified temperature (e.g., 60°C).
-
Oxidative Degradation : Add hydrogen peroxide to the sample solution to achieve a final concentration of 3%. Store at room temperature.
-
-
Time Points : Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Sample Analysis : Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is suitable for monitoring the degradation of this compound.
-
Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a suitable wavelength (e.g., 254 nm).
-
Quantification : The percentage of remaining this compound and the formation of degradation products can be quantified by measuring the peak areas.
Visualizing Stability Assessment and Degradation
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway
This diagram illustrates a potential degradation pathway for this compound initiated by heat or light.
Caption: A potential radical-mediated degradation pathway.
Alternatives and Their Comparative Stability
For applications where the stability of the C-I bond is a concern, alternative halogenated binaphthyls or other synthetic intermediates may be considered.
-
2-Bromo-1,1'-binaphthalene : The C-Br bond is generally more stable than the C-I bond, making this a more robust alternative for reactions requiring harsh conditions.
-
Binaphthyl Boronic Acids/Esters : These compounds are often used in cross-coupling reactions and can offer a different stability profile compared to the halogenated derivatives.
-
Binaphthyl Triflates : Triflates are excellent leaving groups and can be used in a variety of coupling reactions, offering an alternative to aryl halides.
The choice of an alternative will depend on the specific synthetic route and the reaction conditions to be employed.
Iodination of 1,1'-Binaphthalene: A Note on Reagents
The synthesis of this compound can be achieved through various iodination methods. Common reagents include:
-
N-Iodosuccinimide (NIS) : A mild and effective electrophilic iodinating agent.[6][7]
-
Iodine Monochloride (ICl) : A powerful electrophilic iodinating reagent.[8][9]
The choice of iodinating agent can influence the purity of the final product and may introduce different trace impurities that could potentially affect its stability. It is recommended to thoroughly purify the this compound after synthesis to remove any residual reagents or byproducts.
Conclusion
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 8. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 9. calibrechem.com [calibrechem.com]
A Comparative Guide to the Applications of 2-Iodo-1,1'-binaphthalene in Asymmetric Synthesis
2-Iodo-1,1'-binaphthalene is a cornerstone chiral building block in modern organic synthesis. Its significance lies not in its direct application, but as a versatile precursor for the synthesis of axially chiral ligands, which are instrumental in a vast array of enantioselective transformations. The rigid 1,1'-binaphthyl backbone provides a well-defined chiral environment, and the iodo-substituent serves as a reactive handle for derivatization, most commonly into phosphine (B1218219) ligands like the celebrated BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
This guide provides a comparative overview of the performance of ligands derived from this compound in key asymmetric reactions, presenting quantitative data alongside alternative catalytic systems and detailed experimental protocols.
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental reaction for creating stereogenic centers, with wide applications in the pharmaceutical and fine chemical industries. Ruthenium complexes of BINAP, synthesized from this compound, are benchmark catalysts for the enantioselective reduction of ketones and olefins.[1][2]
Performance Comparison:
The BINAP-Ru system is renowned for its high efficiency and enantioselectivity in the hydrogenation of various substrates, including β-ketoesters and allylic alcohols.[3][4] Its performance is often compared with other privileged diphosphine ligands that also form stable seven-membered chelate rings with metal centers.
Table 1: Asymmetric Hydrogenation of Acetophenone
This table compares the performance of a catalyst derived from racemic BINAP with a catalyst using a diphosphine ligand based on a 1,2-bis((diphenylphosphino)methyl)cyclohexane backbone. The data highlights the matched and mismatched effects with a chiral diamine co-ligand.
| Diphosphine Ligand | Chiral Diamine | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-BINAP | (R,R)-DPEN | >99 | 97 (R) | [5] |
| (S,S)-BDPC | (R,R)-DPEN | >99 | 96 (S) | [5] |
| rac-BINAP | (S,S)-DPEN | >99 | 95 (R) | [5] |
| rac-BDPC | (S,S)-DPEN | >99 | 93 (S) | [5] |
| DPEN: 1,2-diphenylethylenediamine; BDPC: 1,2-bis((diphenylphosphino)methyl)cyclohexane |
Experimental Protocol: Asymmetric Hydrogenation of Geraniol
The following protocol is representative for the asymmetric hydrogenation of an allylic alcohol using a BINAP-Ruthenium(II) diacetate catalyst.[3]
-
Catalyst Preparation: A mixture of [RuCl₂(cod)] (140 mg, 0.50 mmol) and (R)-(+)-BINAP (342 mg, 0.55 mmol) in toluene (B28343) (12 mL) is heated at reflux for 10 hours under argon. The solvent is removed under vacuum, and the resulting solid is dissolved in CH₂Cl₂ (10 mL). Sodium acetate (B1210297) (246 mg, 3.0 mmol) and methanol (B129727) (10 mL) are added, and the mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is extracted with CH₂Cl₂. The extract is concentrated to give Ru(OCOCH₃)₂[(R)-BINAP] as a crude solid.
-
Hydrogenation: The crude catalyst (14.6 mg, 0.017 mmol) is dissolved in methanol (10 mL) in a glass-lined autoclave. Geraniol (2.60 g, 16.9 mmol) is added.
-
The autoclave is purged with hydrogen three times, and then pressurized to 100 atm of H₂.
-
The reaction is stirred at 20°C for 8 hours.
-
After carefully releasing the pressure, the solvent is removed by rotary evaporation.
-
The product, (S)-citronellol, is isolated by distillation. Enantiomeric excess is determined by chiral gas chromatography analysis of its derivative. A 96% ee and 97% isolated yield can be achieved under these conditions.[3]
Application in Asymmetric Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The asymmetric variant, used to create axially chiral biaryls, is more challenging. Chiral ligands derived from this compound are crucial for inducing enantioselectivity in these transformations.[6]
Performance Comparison:
Binaphthyl-based phosphoramidite (B1245037) ligands, which are readily synthesized from BINOL (a derivative of the binaphthyl scaffold), have been used to stabilize palladium nanoparticles (PdNPs). These heterogeneous catalysts show exceptional performance in the asymmetric Suzuki coupling to form sterically hindered biaryls, offering high enantioselectivity and recyclability.
Table 2: Asymmetric Suzuki Coupling of 1-bromo-2-methoxynaphthalene (B48351) and 1-naphthylboronic acid
| Catalyst / Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-BINAP-PdNPs | 47-96 | 18-69 | [7] |
| Chiral Phosphoramidite-PdNPs | up to 85 | >99 | [7][8] |
| Performance depends on specific reaction conditions and substrate scope. |
Experimental Protocol: General Asymmetric Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for using chiral binaphthyl-based ligands.
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%), the chiral phosphine ligand (e.g., a BINAP derivative, 0.01 mmol, 1 mol%), the aryl halide (1 mmol), and the arylboronic acid (1.2 mmol).
-
Solvent and Base Addition: Add the chosen solvent (e.g., a mixture of DME/H₂O 9/1, 3 mL) and a base (e.g., Ba(OH)₂, 1.5 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or heated) for the required time (e.g., 3-24 hours), monitoring by TLC or GC.[7]
-
Workup: After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess using chiral HPLC.
Visualizing Synthetic Pathways and Workflows
Synthesis and Application Pathway
The following diagram illustrates how this compound serves as a key starting material for the synthesis of the (S)-BINAP ligand, which is then used to create a catalyst for asymmetric reactions.
Caption: From precursor to product: synthesis of (S)-BINAP and its use in catalysis.
General Experimental Workflow for Asymmetric Catalysis
This diagram outlines the typical steps involved in performing a laboratory-scale asymmetric catalytic reaction.
Caption: Standard laboratory workflow for an asymmetric catalytic reaction.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Iodo-1,1'-binaphthalene: A Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or accidental release, evacuate the area, ensure adequate ventilation, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection. Prevent the material from entering drains or waterways.[1][2]
The proper disposal of 2-Iodo-1,1'-binaphthalene is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound and its associated waste materials.
Disposal Procedures
The primary methods for the disposal of this compound involve chemical destruction or incineration.[1] It is imperative to adhere to local, regional, and national regulations governing chemical waste disposal.
Unused or Waste this compound
-
Collection:
-
Disposal:
-
The preferred method of disposal is to send the material to a licensed chemical destruction facility.[1]
-
Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[1]
-
Crucially, do not discharge this compound into sewer systems or allow it to contaminate water, soil, or food products. [1]
-
Contaminated Materials and Packaging
-
Decontamination of Reusable Containers:
-
Containers that will be reused should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
-
Disposal of Empty Containers:
-
Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Alternatively, to prevent reuse, the packaging can be punctured and disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
Combustible packaging materials may be disposed of through controlled incineration.[1]
-
Spill Cleanup
-
Containment:
-
Cleanup:
-
Personal Protective Equipment (PPE):
-
All personnel involved in the cleanup must wear appropriate PPE, including impervious clothing, gloves, and respiratory protection.[1]
-
Safety and Hazard Summary
The following table summarizes the key hazards associated with this compound and the recommended disposal methods.
| Hazard Type | Description | Recommended Disposal Method |
| Human Health | Harmful if swallowed or inhaled.[2][3] Causes serious eye damage and may cause an allergic skin reaction.[2] | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] |
| Environmental | Very toxic to aquatic life.[2][3] | Prevent entry into drains and waterways.[1][2] Dispose of through a licensed chemical waste facility. |
| Physical | Combustible.[2] | Store away from heat and open flames. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the disposal of this compound waste.
References
Personal protective equipment for handling 2-Iodo-1,1'-binaphthalene
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Iodo-1,1'-binaphthalene was located. The following guidance is synthesized from SDSs of structurally related compounds, including other binaphthyl derivatives and iodinated aromatic compounds. Researchers must perform a thorough risk assessment and consult with their institution's safety office before handling this chemical.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation. Halogenated aromatic compounds can also have long-term health effects and may be harmful to aquatic life. Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn if there is a risk of splashing or dust generation.[1] | Protects against eye irritation or serious eye damage from dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use.[1] Use proper glove removal technique to avoid skin contact.[1] | Prevents skin contact, which may cause irritation or allergic reactions. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. Wear fully enclosed shoes. | Protects against skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is unavoidable, a NIOSH-approved N95 dust mask or higher-level respirator may be required. | Minimizes inhalation of dust, which can cause respiratory tract irritation. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
Operational Plan:
-
Preparation:
-
Read and understand the safety information for this compound and any other reagents being used.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Prepare all necessary equipment and PPE before handling the chemical.
-
Have an emergency plan in place, and ensure eyewash stations and safety showers are accessible.[2]
-
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
-
The container should be tightly sealed to prevent contamination.
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated gloves, weighing paper, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Use a sealed, shatter-resistant container for solid waste.[4]
-
For solutions, use a sealed, leak-proof container.
-
-
Labeling and Pickup:
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
